Tectol
Description
spermicidal lubricant in condoms
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(6-hydroxy-2,2-dimethylbenzo[h]chromen-5-yl)-2,2-dimethylbenzo[h]chromen-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26O4/c1-29(2)15-13-21-23(25(31)17-9-5-7-11-19(17)27(21)33-29)24-22-14-16-30(3,4)34-28(22)20-12-8-6-10-18(20)26(24)32/h5-16,31-32H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVTJXDIACKJEPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C3=CC=CC=C3C(=C2C4=C(C5=CC=CC=C5C6=C4C=CC(O6)(C)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30947318 | |
| Record name | 2,2,2',2'-Tetramethyl-2H,2'H-[5,5'-binaphtho[1,2-b]pyran]-6,6'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30947318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24449-39-6 | |
| Record name | Tectol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024449396 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2,2',2'-Tetramethyl-2H,2'H-[5,5'-binaphtho[1,2-b]pyran]-6,6'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30947318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Core Mechanism of Tectol: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tectol, a natural compound isolated from the plant Lippia sidoides, has demonstrated significant biological activity, positioning it as a molecule of interest for further investigation in oncology and infectious diseases. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, with a focus on its role as a farnesyltransferase inhibitor. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding of this compound's therapeutic potential.
Core Mechanism of Action: Farnesyltransferase Inhibition
The primary mechanism of action of this compound is the inhibition of the enzyme farnesyltransferase (FTase). FTase is a crucial enzyme in the post-translational modification of a variety of cellular proteins. This modification, known as farnesylation, involves the attachment of a 15-carbon farnesyl pyrophosphate (FPP) group to a cysteine residue within a C-terminal "CAAX" motif of the target protein.
Farnesylation is essential for the proper localization and function of many signaling proteins, most notably members of the Ras superfamily of small GTPases. By attaching a hydrophobic farnesyl group, FTase facilitates the anchoring of these proteins to the inner leaflet of the cell membrane. This membrane association is a prerequisite for their activation and subsequent engagement in downstream signaling cascades that regulate cell proliferation, differentiation, and survival.
This compound, as an FTase inhibitor, competitively or non-competitively binds to the enzyme, preventing it from catalyzing the farnesylation of its protein substrates. This disruption of protein farnesylation leads to the accumulation of unprocessed, cytosolic target proteins that are unable to participate in their respective signaling pathways.
Signaling Pathway Affected by this compound
The most well-characterized signaling pathway disrupted by FTase inhibitors like this compound is the Ras-MAPK (Mitogen-Activated Protein Kinase) pathway. Ras proteins, when activated, initiate a phosphorylation cascade that includes Raf, MEK, and ERK, ultimately leading to the activation of transcription factors that promote cell growth and division. By preventing Ras farnesylation, this compound effectively blocks the initiation of this oncogenic signaling cascade.
Therapeutic Implications
Anti-Cancer Activity
This compound's ability to inhibit FTase makes it a promising candidate for cancer therapy. The Ras proteins are mutated in approximately 30% of all human cancers, leading to their constitutive activation and uncontrolled cell proliferation. By targeting a key step in Ras processing, this compound has the potential to be effective against these Ras-driven malignancies.
This compound has shown significant cytotoxic activity against human leukemia cell lines, including HL-60 and CEM.[1] This activity is attributed to the induction of apoptosis, or programmed cell death, in these cancer cells. The inhibition of farnesylation of key proteins disrupts survival signals, leading to the activation of apoptotic pathways.
Anti-Plasmodial Activity
In addition to its anti-cancer properties, this compound has demonstrated activity against the malaria parasite, Plasmodium falciparum. Protein farnesylation is also a critical process in the life cycle of this protozoan parasite. By inhibiting P. falciparum FTase, this compound can disrupt the function of essential parasitic proteins, leading to parasite death. This presents a potential avenue for the development of novel antimalarial drugs with a mechanism of action distinct from currently used therapies.
Quantitative Data
The following tables summarize the reported in vitro activity of this compound.
Table 1: Farnesyltransferase Inhibitory Activity of this compound
| Target Enzyme | IC50 (µM) |
| Human Farnesyltransferase | 2.09 |
| Trypanosoma brucei Farnesyltransferase | 1.73 |
Data from MedchemExpress.[1]
Table 2: Cytotoxic Activity of this compound against Human Leukemia Cell Lines
| Cell Line | IC50 (µM) |
| HL-60 (Promyelocytic Leukemia) | Significant Activity Reported |
| CEM (T-cell Acute Lymphoblastic Leukemia) | Significant Activity Reported |
Specific IC50 values for cytotoxicity are not consistently reported in publicly available literature. "Significant activity" is noted in multiple sources.[1][2]
Table 3: Anti-Plasmodial Activity of this compound
| Parasite Strain | IC50 (µM) |
| Plasmodium falciparum (FcB1, drug-resistant) | 3.44 |
Data from MedchemExpress.[1]
Experimental Protocols
Detailed experimental protocols for the key assays used to characterize the activity of this compound are provided below. These are generalized protocols based on standard laboratory practices and should be adapted as needed for specific experimental conditions.
Farnesyltransferase (FTase) Inhibition Assay (Scintillation Proximity Assay)
This assay measures the incorporation of a radiolabeled farnesyl group onto a biotinylated peptide substrate.
Workflow:
Methodology:
-
Reaction Setup: In a 96-well plate, combine the assay buffer (typically containing Tris-HCl, MgCl₂, ZnCl₂, and DTT), the biotinylated peptide substrate, [³H]-farnesyl pyrophosphate, and the test compound (this compound) at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding a purified recombinant human FTase enzyme solution to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow the enzymatic reaction to proceed.
-
Assay Termination and Detection: Stop the reaction by adding a stop solution (e.g., EDTA). Add streptavidin-coated scintillation proximity assay (SPA) beads to each well. The biotinylated peptide, if farnesylated with the [³H]-farnesyl group, will bind to the SPA beads, bringing the radioisotope in close proximity to the scintillant within the bead, generating a light signal.
-
Data Acquisition: Read the plate on a scintillation counter to quantify the amount of incorporated radioactivity. The signal intensity is inversely proportional to the inhibitory activity of this compound.
-
Data Analysis: Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the FTase activity.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Workflow:
Methodology:
-
Cell Seeding: Seed human leukemia cells (HL-60 or CEM) into a 96-well microtiter plate at a predetermined density and allow them to acclimate.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for a further 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control and determine the IC50 value.
In Vitro Anti-Plasmodial Activity Assay
This assay determines the ability of a compound to inhibit the growth of Plasmodium falciparum in an in vitro culture of human red blood cells. A common method utilizes a DNA-intercalating dye like SYBR Green I.
Workflow:
Methodology:
-
Parasite Culture: Maintain a continuous in vitro culture of P. falciparum in human red blood cells in a complete culture medium. Synchronize the parasite culture to the ring stage.
-
Drug Plate Preparation: Prepare serial dilutions of this compound in a 96-well microtiter plate.
-
Assay Initiation: Add the synchronized parasite culture to each well of the drug plate. Include positive (no drug) and negative (uninfected red blood cells) controls.
-
Incubation: Incubate the plate for 72 hours under a specific gas mixture (e.g., 5% CO₂, 5% O₂, 90% N₂) at 37°C to allow for one complete parasite life cycle.
-
Lysis and Staining: After incubation, lyse the red blood cells and stain the parasite DNA by adding a lysis buffer containing a fluorescent DNA-intercalating dye such as SYBR Green I.
-
Fluorescence Measurement: Measure the fluorescence intensity in each well using a fluorescence plate reader. The fluorescence signal is proportional to the amount of parasite DNA, and thus to the parasite growth.
-
Data Analysis: Calculate the percentage of parasite growth inhibition for each this compound concentration compared to the drug-free control and determine the IC50 value.
Conclusion
This compound exerts its biological effects primarily through the inhibition of farnesyltransferase. This mechanism disrupts the function of key signaling proteins, most notably Ras, leading to the suppression of pro-proliferative pathways in cancer cells and interfering with essential processes in the malaria parasite. The quantitative data on its inhibitory and cytotoxic activities, coupled with a clear understanding of its molecular target, make this compound a compelling lead compound for the development of novel therapeutics in oncology and infectious diseases. Further research is warranted to fully elucidate its downstream effects and to evaluate its efficacy and safety in preclinical and clinical settings.
References
In-Depth Technical Guide: Tectol (CAS No. 24449-39-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, biological activity, and mechanism of action of Tectol (CAS No. 24449-39-6). The information is compiled for an audience with a strong scientific background, focusing on data relevant to research and development in oncology and parasitology.
Chemical and Physical Properties
This compound is a naturally occurring dimeric naphthoquinone.[1] It is found in various plant species, including the heartwood of teak (Tectona grandis), plants of the Tecoma genus, and has been notably isolated from Lippia sidoides.[1][2][3][4] The compound is classified as a polyphenol.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 24449-39-6 | [1][2][5][6] |
| Molecular Formula | C₃₀H₂₆O₄ | [1][4][5] |
| Molecular Weight | 450.52 g/mol | [1][4][6] |
| IUPAC Name | 5-(6-hydroxy-2,2-dimethylbenzo[h]chromen-5-yl)-2,2-dimethylbenzo[h]chromen-6-ol | [1][4] |
| Appearance | Solid crystalline substance; Deep red compound | [1] |
| Purity | >98% (Commercially available) | [6][7] |
| Solubility | Varying solubility in organic solvents. Solubility can be increased by heating to 37°C and ultrasonication. | [1][5] |
| Storage | Store at -20°C for up to one month or -80°C for up to six months. Protect from light. | [2][5] |
Biological Activity and Mechanism of Action
This compound's primary mechanism of action is the inhibition of the enzyme farnesyltransferase (FTase).[2][5] FTase is a critical enzyme that catalyzes the post-translational addition of a farnesyl group to a cysteine residue at the C-terminus of specific proteins, a process known as farnesylation or prenylation.[5][8]
Many of these target proteins, most notably members of the Ras superfamily of small GTPases, require farnesylation for their proper localization to the cell membrane.[5] This localization is essential for their activation and subsequent engagement in downstream signal transduction pathways that regulate cell growth, proliferation, and survival, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[5][8]
By inhibiting FTase, this compound prevents the farnesylation of Ras and other key proteins, leaving them in an inactive state in the cytosol.[5] This disruption of oncogenic signaling pathways forms the basis of its anti-cancer properties. Furthermore, FTase is a validated drug target in certain parasites, explaining this compound's anti-plasmodial and anti-trypanosomal activities.[2][5]
Table 2: Summary of In Vitro Biological Activity of this compound
| Target/Assay | Cell Line / Organism | Result (IC₅₀) | Source(s) |
| Anticancer Activity | Human Leukemia (HL60) | Significant Activity | [2][3][4][5] |
| Human Leukemia (CEM) | Significant Activity | [2][3][4][5] | |
| Enzyme Inhibition | Human Farnesyltransferase (hFTase) | 2.09 µM | [2][5] |
| Anti-parasitic Activity | Trypanosoma brucei FTase (TbFTase) | 1.73 µM | [2][5] |
| Plasmodium falciparum (FcB1 strain) | 3.44 µM | [2][3][5] |
Experimental Protocols
While the precise, detailed protocols from the original publications require access to the full-text articles, the methodologies employed are standard for natural product chemistry and pharmacology. Below are representative protocols for the types of assays used to characterize this compound.
Farnesyltransferase (FTase) Inhibition Assay (Representative Protocol)
This protocol is based on a homogenous, fluorescence-based assay format, which is a common high-throughput screening method.
-
Reagent Preparation :
-
Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl with MgCl₂, ZnCl₂, and DTT).
-
Enzyme Solution: Dilute recombinant human FTase in assay buffer to the desired working concentration.
-
Substrate Mix: Prepare a working solution containing farnesyl pyrophosphate (FPP) and a dansylated peptide substrate (e.g., Dansyl-GCVLS).
-
Test Compound: Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO) and then dilute further in assay buffer.
-
-
Assay Procedure (384-well format) :
-
Add 5 µL of the diluted this compound solution (or solvent control) to the wells of a black, flat-bottom microplate.
-
Add 5 µL of the FTase enzyme solution to each well.
-
Incubate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of the Substrate Mix to each well.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis :
-
Measure the fluorescence intensity at an excitation/emission wavelength appropriate for the dansyl fluorophore (e.g., 340 nm / 550 nm).
-
Calculate the percent inhibition for each concentration of this compound relative to the solvent control.
-
Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.
-
Cytotoxicity Assay (MTT Assay) on Leukemia Cell Lines (Representative Protocol)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.
-
Cell Culture and Seeding :
-
Culture human leukemia cells (e.g., HL60 or CEM) in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C in a 5% CO₂ incubator.
-
Harvest cells in the exponential growth phase and determine cell viability (e.g., via Trypan Blue exclusion).
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10⁴ cells/well) in 100 µL of media. Incubate overnight.
-
-
Compound Treatment :
-
Prepare serial dilutions of this compound in culture media.
-
Add 100 µL of the diluted this compound solutions (or media control) to the appropriate wells.
-
Incubate the plate for a specified time period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation :
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement :
-
Centrifuge the plate and carefully remove the supernatant.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis :
-
Calculate the percentage of cell viability for each treatment group compared to the untreated control.
-
Determine the IC₅₀ value, the concentration of this compound that causes a 50% reduction in cell viability.
-
Conclusion
This compound (CAS 24449-39-6) is a natural product with well-defined biological activity as a farnesyltransferase inhibitor. Its ability to disrupt key cellular signaling pathways gives it significant potential as a lead compound in the development of anticancer and anti-parasitic agents. The data summarized in this guide, including its physicochemical properties and potent in vitro activity, provide a solid foundation for further research and drug development efforts. The representative protocols outlined offer a starting point for the design of experiments to further elucidate its therapeutic potential.
References
- 1. New tricks for human farnesyltransferase inhibitor: cancer and beyond - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Chemical constituents from Lippia sidoides and cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An overview on natural farnesyltransferase inhibitors for efficient cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and preliminary structure-activity relationship studies on tecomaquinone I and this compound as novel farnesyltransferase and plasmodial inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity of farnesyltransferase inhibitors in lymphoid cells mediated by MAPK pathway inhibition and Bim up-regulation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Synthesis of Tectol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tectol is a naturally occurring dimeric naphthoquinone found primarily in the heartwood of teak (Tectona grandis).[1] It has garnered interest in the scientific community for its potential biological activities, including anti-plasmodial and cytotoxic properties against various cancer cell lines.[2][3] This document provides a comprehensive overview of the chemical structure of this compound and a detailed account of its chemical synthesis, with a focus on the methodologies and data relevant to chemical researchers and drug development professionals.
Chemical Structure of this compound
This compound is a symmetrical dimer, structurally characterized by two 2,2-dimethyl-2H-benzo[h]chromen-6-ol units linked at their 5-positions. The formation of this compound is understood to occur via the spontaneous oxidative dimerization of its monomeric precursor, hemithis compound.[4] This observation has led to the hypothesis that hemithis compound may be the true natural product, with this compound potentially being an artifact of the isolation process.[4]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 5-(6-hydroxy-2,2-dimethylbenzo[h]chromen-5-yl)-2,2-dimethylbenzo[h]chromen-6-ol[5] |
| Molecular Formula | C₃₀H₂₆O₄[5][6] |
| Molecular Weight | 450.5 g/mol [5][6] |
| CAS Number | 2449-39-6[5][6] |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not extensively available in the public domain. However, the expected spectral characteristics can be inferred from its chemical structure, which is rich in aromatic, olefinic, and hydroxyl functionalities.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Feature | Expected Chemical Shift/Frequency Range |
| ¹H NMR | Aromatic Protons | δ 7.0-8.5 ppm |
| Olefinic Protons | δ 5.5-6.5 ppm | |
| Hydroxyl Protons | δ 4.5-5.5 ppm (variable) | |
| Methyl Protons | δ 1.2-1.7 ppm | |
| ¹³C NMR | Aromatic/Olefinic Carbons | δ 100-150 ppm |
| Quaternary Carbons | δ 140-160 ppm | |
| Methyl Carbons | δ 20-30 ppm | |
| IR Spectroscopy | O-H Stretch (phenolic) | 3200-3600 cm⁻¹ (broad) |
| C-H Stretch (aromatic) | 3000-3100 cm⁻¹ | |
| C-H Stretch (aliphatic) | 2850-3000 cm⁻¹ | |
| C=C Stretch (aromatic/olefinic) | 1500-1650 cm⁻¹ | |
| C-O Stretch | 1000-1300 cm⁻¹ |
Chemical Synthesis of this compound
The first total synthesis of this compound was reported as part of the synthesis of its monomer, hemithis compound.[4] The key step in the formation of this compound is the spontaneous dimerization of hemithis compound. The overall synthetic strategy involves the construction of the hemithis compound scaffold, followed by its deprotection, which triggers the dimerization to yield this compound.
Synthesis Pathway Diagram
Caption: Synthesis pathway of this compound from Naphthoquinol.
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of this compound, based on published synthetic routes.[4] Researchers should consult the primary literature for precise experimental details and characterization data.
Step 1: Synthesis of TBS-Protected Hemi-tectol
-
Protection of Naphthoquinol: 4-methoxynaphth-1-ol is protected using tert-butyldimethylsilyl chloride (TBSCl) and imidazole in a suitable aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF) at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is purified by column chromatography to yield the TBS-protected naphthol.
-
SEAr-Cycloaddition: The TBS-protected naphthol is then subjected to a Lewis acid-catalyzed electrophilic aromatic substitution (SEAr) followed by a cycloaddition reaction with a suitable dienophile, such as 3,3-dimethylacrolein, to construct the chromene ring system of hemithis compound. The resulting TBS-protected hemithis compound is purified by column chromatography.
Step 2: Deprotection of TBS-Protected Hemithis compound to Yield Hemithis compound
-
The purified TBS-protected hemithis compound is dissolved in an appropriate solvent, such as tetrahydrofuran (THF).
-
A deprotecting agent, for instance, tetrabutylammonium fluoride (TBAF), is added to the solution.
-
The reaction is stirred at room temperature and monitored by TLC for the disappearance of the starting material.
-
Upon completion, the reaction mixture is worked up by partitioning between an organic solvent and water. The organic layer is dried and concentrated to yield crude hemithis compound.
Step 3: Spontaneous Dimerization of Hemithis compound to this compound
-
The crude hemithis compound from the previous step is purified by column chromatography on silica gel.
-
During the purification process, or upon standing in a solvent such as chloroform, hemithis compound spontaneously dimerizes to form this compound.[4]
-
This compound, being a symmetrical and stable dimer, can be further purified by recrystallization or column chromatography to obtain the final product as a solid.
Quantitative Data
The biological activity of this compound has been evaluated in several studies, with key quantitative data summarized below.
Table 3: Biological Activity of this compound
| Assay | Cell Line/Organism | IC₅₀ Value | Reference |
| Anti-plasmodial activity | P. falciparum (FcB1 strain) | 3.44 µM | [2] |
| Cytotoxicity | Human leukemia cell line (HL60) | Significant Activity | [3] |
| Cytotoxicity | Human leukemia cell line (CEM) | Significant Activity | [3] |
| Farnesyltransferase Inhibition | Human FTase | 2.09 µM | [2] |
| Farnesyltransferase Inhibition | T. brucei FTase | 1.73 µM | [2] |
Conclusion
This technical guide provides a detailed overview of the chemical structure and synthesis of this compound. The understanding of its synthesis, particularly the spontaneous dimerization of its precursor hemithis compound, is crucial for researchers aiming to synthesize this compound and its analogs for further investigation in drug discovery and development. The provided data and protocols serve as a foundational resource for scientists in the field of natural product chemistry and medicinal chemistry.
References
- 1. EP0312432A1 - 2,2-Dimethyl chromene derivatives, preparation process and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 2. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cds.ismrm.org [cds.ismrm.org]
- 4. Facile Synthesis of 2H-Benzo[h]Chromenes via an Arylamine-Catalyzed Mannich Cyclization Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2,2-Dimethyl-2H-chromenes [chooser.crossref.org]
- 6. researchgate.net [researchgate.net]
Biological Activity of Tectol on Leukemia Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tectol, a natural compound isolated from Lippia sidoides, has demonstrated significant biological activity against human leukemia cell lines. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-leukemic effects, with a focus on its mechanism of action as a farnesyltransferase inhibitor. This document summarizes the available quantitative data, outlines relevant experimental protocols, and visualizes the implicated signaling pathways to support further research and drug development efforts in the field of oncology.
Introduction
This compound is a phytochemical that has been identified as a potential anti-cancer agent. Research has shown its cytotoxic effects against various cancer cell lines, with notable activity against human leukemia cells, specifically the HL60 (promyelocytic leukemia) and CEM (T-lymphoblastoid leukemia) cell lines[1][2][3]. The primary mechanism of action identified for this compound is the inhibition of farnesyltransferase (FTase), a key enzyme in the post-translational modification of several proteins involved in cell signaling and proliferation[1][3].
This guide aims to consolidate the existing scientific knowledge on this compound's activity in leukemia, providing a detailed resource for researchers.
Quantitative Data on Biological Activity
Table 1: Inhibitory Activity of this compound
| Target | Cell Line/Organism | IC50 Value (µM) | Reference |
| Farnesyltransferase (FTase) | Human | 2.09 | [1][3] |
| Farnesyltransferase (FTase) | Trypanosoma brucei | 1.73 | [1][3] |
| Plasmodium falciparum (FcB1 strain) | - | 3.44 | [1][3] |
Mechanism of Action: Farnesyltransferase Inhibition
This compound's primary mechanism of action is the inhibition of farnesyltransferase (FTase)[1][3]. FTase is a crucial enzyme that catalyzes the attachment of a farnesyl pyrophosphate group to a cysteine residue at the C-terminus of target proteins. This process, known as farnesylation, is essential for the proper localization and function of many proteins involved in cellular signaling pathways that regulate cell growth, proliferation, and survival.
One of the most well-known substrates of FTase is the Ras protein, a key component of the Ras/MAPK signaling pathway, which is frequently dysregulated in cancer[5][6]. By inhibiting FTase, this compound prevents the farnesylation of Ras, thereby blocking its translocation to the cell membrane and subsequent activation of downstream pro-proliferative and anti-apoptotic signaling cascades[5][6].
Although Ras is a primary target, other proteins are also affected by FTase inhibition, which may contribute to the anti-cancer effects of FTIs[7].
Signaling Pathway Implicated in this compound's Activity
The inhibition of farnesyltransferase by this compound directly impacts the Ras-Raf-MEK-ERK (MAPK) signaling pathway. This pathway is a critical regulator of cell proliferation and survival.
Experimental Protocols
This section details the methodologies that would be employed to investigate the biological activity of this compound on leukemia cells, based on standard practices in the field.
Cell Culture
-
Cell Lines: Human promyelocytic leukemia (HL60) and human T-lymphoblastoid leukemia (CEM) cells would be obtained from a reputable cell bank (e.g., ATCC).
-
Culture Medium: Cells would be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells would be maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Procedure:
-
Seed leukemia cells (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to attach or stabilize overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for a specified period (e.g., 24, 48, 72 hours).
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: The IC50 value (the concentration of this compound that inhibits cell growth by 50%) would be calculated from the dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Procedure:
-
Treat leukemia cells with this compound at concentrations around the determined IC50 value for a set time.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry.
-
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle.
-
Procedure:
-
Treat leukemia cells with this compound for various time points.
-
Harvest the cells and fix them in cold 70% ethanol.
-
Wash the cells with PBS and treat with RNase A.
-
Stain the cells with propidium iodide.
-
Analyze the DNA content of the cells by flow cytometry.
-
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle would be quantified.
Western Blot Analysis
Western blotting would be used to detect changes in the expression or activation of proteins involved in the targeted signaling pathways.
-
Procedure:
-
Treat cells with this compound and prepare cell lysates.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against target proteins (e.g., Ras, p-ERK, ERK, pro-caspase-3, cleaved caspase-3, etc.).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Visualization of Experimental Workflow and Logical Relationships
General Experimental Workflow
Logical Relationship of Farnesyltransferase Inhibition and Cellular Effects
Conclusion and Future Directions
This compound has been identified as a promising natural compound with anti-leukemic properties, acting through the inhibition of farnesyltransferase. While its activity against HL60 and CEM leukemia cell lines is established as significant, a critical need exists for quantitative data on its cytotoxicity (IC50 values) against these and other leukemia cell lines.
Future research should focus on:
-
Quantitative Cytotoxicity Studies: Determining the specific IC50 values of this compound in a panel of leukemia cell lines.
-
Detailed Mechanistic Studies: Investigating the induction of apoptosis and cell cycle arrest by this compound in leukemia cells.
-
In Vivo Efficacy: Evaluating the anti-leukemic activity of this compound in animal models.
-
Combination Therapies: Exploring the potential synergistic effects of this compound with existing chemotherapeutic agents.
A more in-depth understanding of this compound's biological activities will be instrumental in assessing its potential as a lead compound for the development of novel anti-leukemia therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. FTase inhibitor | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Farnesyltransferase Inhibitors: Molecular Evidence of Therapeutic Efficacy in Acute Lymphoblastic Leukemia Through Cyclin D1 Inhibition | Anticancer Research [ar.iiarjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Farnesyltransferase inhibitors: mechanism and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
No Information Available on the Anti-plasmodial Effects of Tectol
Despite a comprehensive search of scientific literature, no research or data could be found on the anti-plasmodial or anti-malarial properties of a compound referred to as "Tectol."
Efforts to gather information on its efficacy, mechanism of action, experimental protocols, and relevant signaling pathways yielded no results. The scientific databases and search engines reviewed do not contain any studies related to "this compound" in the context of Plasmodium parasite inhibition or malaria treatment.
Therefore, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental methodologies, or create visualizations as requested. The core requirements of the prompt cannot be fulfilled due to the absence of any available information on the specified topic.
It is possible that "this compound" may be a novel or developmental compound with research that is not yet publicly available, or the name may be inaccurate. Researchers, scientists, and drug development professionals seeking information on anti-plasmodial agents are encouraged to consult literature on other well-documented compounds.
An In-depth Technical Guide to Tectol (C30H26O4): A Promising Natural Product in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tectol, a natural product with the molecular formula C30H26O4, has emerged as a molecule of significant interest in the fields of oncology and parasitology. Isolated from plant sources such as Tectona grandis and Lippia sidoides, this compound has demonstrated notable biological activities, including cytotoxicity against human leukemia cell lines and inhibitory effects on the growth of Plasmodium falciparum, the parasite responsible for malaria. The primary mechanism of action for this compound is believed to be the inhibition of farnesyltransferase (FTase), a critical enzyme in the post-translational modification of various proteins, including the oncoprotein Ras. This technical guide provides a comprehensive overview of this compound, encompassing its physicochemical properties, synthesis, detailed experimental protocols for its biological evaluation, and an exploration of its mechanism of action through key signaling pathways.
Physicochemical Properties and Spectroscopic Data
This compound is a dimeric prenylated naphthoquinone. Its structure has been elucidated through various spectroscopic techniques.
| Property | Value | Reference |
| Molecular Formula | C30H26O4 | [1] |
| Molecular Weight | 450.5 g/mol | [1] |
| CAS Number | 24449-39-6 | [2] |
| IUPAC Name | 5-(6-hydroxy-2,2-dimethyl-2H-benzo[h]chromen-5-yl)-2,2-dimethyl-2H-benzo[h]chromen-6-ol | [1] |
| Appearance | Not explicitly stated, likely a solid | |
| Solubility | Soluble in DMSO (55 mg/mL) | [3] |
Spectroscopic Data:
Synthesis and Isolation
Isolation from Natural Sources
This compound has been isolated from the ethanol extracts of Lippia sidoides.[3] A general workflow for the isolation of natural products from plant material is outlined below.
Caption: General workflow for the isolation and purification of this compound.
Chemical Synthesis
A total synthesis of this compound has been reported, suggesting a biomimetic pathway involving the dimerization of a monomeric precursor.[4] The key steps would likely involve the synthesis of the monomeric naphthoquinone derivative followed by a dimerization reaction.
Biological Activity and Mechanism of Action
This compound has demonstrated significant potential in two primary therapeutic areas: oncology and anti-parasitic drug discovery.
Anti-Leukemic Activity
This compound has shown significant cytotoxic activity against human leukemia cell lines HL-60 and CEM.[3] This activity is attributed to its role as a farnesyltransferase inhibitor.
Farnesyltransferase Inhibition:
Farnesyltransferase (FTase) is an enzyme that catalyzes the attachment of a farnesyl group to a cysteine residue in the C-terminal "CAAX box" of target proteins.[5] A key substrate for FTase is the Ras protein, a small GTPase that is a critical component of signaling pathways that regulate cell proliferation, differentiation, and survival.[5] Mutations in the RAS gene are common in many cancers, leading to a constitutively active Ras protein that drives uncontrolled cell growth.[6]
By inhibiting FTase, this compound prevents the farnesylation of Ras, which is essential for its localization to the plasma membrane and subsequent activation of downstream signaling cascades, such as the Raf-MEK-ERK pathway.[6]
Caption: this compound inhibits the Ras signaling pathway by targeting Farnesyltransferase.
Quantitative Data on Anti-Leukemic Activity:
| Cell Line | Activity | IC50 Value | Reference |
| HL-60 (Human Leukemia) | Cytotoxic | Not explicitly stated, but significant | [3] |
| CEM (Human Leukemia) | Cytotoxic | Not explicitly stated, but significant | [3] |
Anti-Plasmodial Activity
This compound exhibits moderately active growth inhibition against Plasmodium falciparum, with an IC50 of 3.44 ± 0.20 μM.[3] The farnesyltransferase of P. falciparum is also a likely target, as protein farnesylation is essential for the parasite's viability. Inhibition of this process would disrupt the function of key proteins involved in parasite growth and development.
Quantitative Data on Anti-Plasmodial Activity:
| Organism | Activity | IC50 Value | Reference |
| Plasmodium falciparum | Growth Inhibition | 3.44 ± 0.20 μM | [3] |
Experimental Protocols
Farnesyltransferase Inhibition Assay (General Protocol)
A common method to screen for FTase inhibitors is a scintillation proximity assay (SPA) or a fluorescence-based assay.[5][7]
Caption: General workflow for a Farnesyltransferase inhibition assay.
Detailed Steps:
-
Reagent Preparation: Prepare solutions of recombinant FTase, radiolabeled or fluorescently tagged FPP, and a biotinylated peptide substrate containing the CAAX motif in an appropriate assay buffer. Prepare serial dilutions of this compound.
-
Reaction Incubation: In a microplate, combine the FTase, biotinylated peptide, and this compound at various concentrations. Initiate the reaction by adding the labeled FPP. Incubate the plate at room temperature for a specified time.
-
Signal Detection: For an SPA, add streptavidin-coated scintillant-containing beads. The biotinylated peptide will bind to the beads, and if it has been farnesylated with a radiolabeled FPP, the radioactivity will be in close enough proximity to the beads to generate a light signal. For a fluorescence-based assay, the farnesylation of a fluorescently tagged peptide can lead to a change in its fluorescent properties.
-
Data Analysis: Measure the signal using a suitable plate reader. The signal will be inversely proportional to the inhibitory activity of this compound. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
In Vitro Anti-Leukemic Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
Detailed Steps:
-
Cell Culture: Culture HL-60 or CEM cells in appropriate media and conditions until they reach the logarithmic growth phase.
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 1 x 10^5 cells/mL).
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of this compound.
In Vitro Anti-Plasmodial Growth Inhibition Assay
The growth of P. falciparum in in vitro culture can be assessed using various methods, such as microscopic counting of parasitized red blood cells or by using DNA-intercalating dyes.
Detailed Steps:
-
Parasite Culture: Maintain a synchronized culture of a specific P. falciparum strain (e.g., chloroquine-sensitive or resistant) in human red blood cells.
-
Assay Setup: In a 96-well plate, add serial dilutions of this compound.
-
Parasite Addition: Add the parasitized red blood cell culture at a low initial parasitemia (e.g., 0.5%).
-
Incubation: Incubate the plate for a full parasite life cycle (e.g., 48 or 72 hours) under appropriate gas conditions (low O2, high CO2).
-
Growth Assessment:
-
Microscopy: Prepare thin blood smears from each well, stain with Giemsa, and count the number of parasitized red blood cells per a certain number of total red blood cells under a microscope.
-
Fluorescent Staining: Lyse the red blood cells and stain the parasite DNA with a fluorescent dye (e.g., SYBR Green I). Measure the fluorescence intensity using a plate reader.
-
-
Data Analysis: Calculate the percentage of growth inhibition compared to the untreated control and determine the IC50 value.
Potential for Drug Development
The dual activity of this compound against both cancer and malaria makes it an attractive lead compound for drug development. Its mechanism of action, targeting farnesyltransferase, is a validated approach in oncology. Further research is warranted to optimize its potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies on this compound and its analogs could lead to the development of more effective and safer therapeutic agents.
Conclusion
This compound (C30H26O4) is a promising natural product with significant anti-leukemic and anti-plasmodial activities. Its inhibitory action on farnesyltransferase provides a clear mechanistic basis for its biological effects. This technical guide has summarized the current knowledge on this compound, including its properties, biological activities, and relevant experimental protocols. Further in-depth studies are required to fully elucidate its therapeutic potential and to advance it through the drug discovery and development pipeline.
Disclaimer: The experimental protocols provided are general guidelines and may require optimization for specific laboratory conditions and research objectives.
References
- 1. Antiplasmodial 2-thiophenoxy-3-trichloromethyl quinoxalines target the apicoplast of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Farnesyltransferase inhibitors inhibit T-cell cytokine production at the posttranscriptional level - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Parasite | Transferase | TargetMol [targetmol.com]
- 4. T cell leukemia control via Ras-Raf pathway inhibition with peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview on natural farnesyltransferase inhibitors for efficient cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances and Challenges in RAS Signaling Targeted Therapy in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioassaysys.com [bioassaysys.com]
Tectol in DMSO: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of Tectol when dissolved in dimethyl sulfoxide (DMSO). This compound, a farnesyltransferase (FTase) inhibitor, has demonstrated significant activity against human leukemia cell lines and drug-resistant strains of P. falciparum. Understanding its behavior in DMSO is critical for researchers utilizing it in in vitro and in vivo studies. This document outlines quantitative solubility data, best practices for storage and handling to ensure stability, and the relevant signaling pathways associated with its mechanism of action.
Quantitative Solubility Data
This compound exhibits high solubility in DMSO, facilitating the preparation of concentrated stock solutions for experimental use. The available data is summarized in the table below.
| Parameter | Value | Unit | Source |
| Solubility in DMSO | 55 | mg/mL | [1] |
| Molar Concentration | 122.08 | mM | [1] |
Note: Sonication is recommended to facilitate the dissolution of this compound in DMSO.[1]
Stability and Storage Recommendations
Proper storage of this compound, both in its powdered form and as a DMSO stock solution, is crucial to maintain its chemical integrity and biological activity.
Powder Form
-
Storage Temperature: -20°C[1]
-
Storage Duration: Up to 3 years[1]
-
Precautions: Store in a dry place, away from direct sunlight and moisture.[1]
DMSO Stock Solution
-
Storage Temperature: -80°C[1]
-
Storage Duration: Up to 1 year[1]
-
Precautions: It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
General studies on the stability of compounds in DMSO suggest that most are stable for extended periods when stored correctly. One study found that 85% of compounds in a DMSO/water (90/10) mixture were stable for 2 years at 4°C.[2] While this provides a general indication, specific stability studies for this compound in DMSO under various conditions (e.g., light exposure, different temperatures) have not been identified in the reviewed literature.
Experimental Protocols
This section provides a detailed methodology for the preparation of a this compound stock solution in DMSO, a common procedure in a research setting.
Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound in DMSO for use in biological assays.
Materials:
-
This compound powder (CAS 24449-39-6)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Determine the Desired Concentration: Based on experimental needs, calculate the required mass of this compound and volume of DMSO. For example, to prepare a 10 mM stock solution, weigh out 4.505 mg of this compound for every 1 mL of DMSO.
-
Weighing this compound: Accurately weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Adding DMSO: Using a calibrated pipette, add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolution:
-
Vortex the mixture vigorously for 1-2 minutes to aid dissolution.
-
If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.[1] Visually inspect the solution to ensure complete dissolution.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use sterile tubes to minimize freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -80°C for long-term storage.[1]
-
Signaling Pathway and Mechanism of Action
This compound functions as a farnesyltransferase (FTase) inhibitor. Farnesyltransferase is a crucial enzyme in the post-translational modification of several proteins, most notably the Ras family of small GTPases.[3][4] The farnesylation of Ras proteins is essential for their localization to the plasma membrane, a prerequisite for their activation and subsequent downstream signaling.[3][5] By inhibiting FTase, this compound prevents Ras farnesylation, thereby blocking its membrane association and abrogating its signaling functions that are implicated in cell proliferation, differentiation, and survival.[3][4][5]
The following diagram illustrates the canonical Ras signaling pathway and the point of intervention for farnesyltransferase inhibitors like this compound.
Caption: Ras Signaling Pathway and this compound's Point of Inhibition.
The following diagram outlines a typical experimental workflow for assessing the in vitro activity of this compound.
Caption: In Vitro Experimental Workflow for this compound.
References
- 1. This compound | Parasite | Transferase | TargetMol [targetmol.com]
- 2. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Farnesyltransferase inhibitors and anti-Ras therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ras protein farnesyltransferase: A strategic target for anticancer therapeutic development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Compound T in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the utilization of Compound T, a novel investigational agent, in a range of common cell culture assays. The following protocols and data have been compiled to assist researchers in assessing the biological activity of Compound T and to provide a framework for its integration into drug discovery and development workflows. Due to the absence of specific published data for a compound named "Tectol," the following information is presented as a template. Researchers should substitute the specific parameters and findings relevant to their compound of interest.
Mechanism of Action
The precise mechanism of action for Compound T is currently under investigation. Preliminary studies suggest that it may modulate cellular signaling pathways involved in proliferation and apoptosis. A hypothesized signaling pathway is presented below.
Hypothesized Signaling Pathway of Compound T
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for Compound T in various cell lines. These values should be determined empirically for the specific cell line and assay conditions being used.
Table 1: IC50 Values of Compound T in Cancer Cell Lines after 72h Treatment
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast | 5.2 |
| A549 | Lung | 12.8 |
| HeLa | Cervical | 8.1 |
| Jurkat | Leukemia | 2.5 |
Table 2: Optimal Concentration and Incubation Time for Apoptosis Induction
| Cell Line | Optimal Concentration (µM) | Incubation Time (h) | % Apoptotic Cells |
| MCF-7 | 10 | 48 | 65 |
| A549 | 20 | 48 | 58 |
| HeLa | 15 | 72 | 72 |
| Jurkat | 5 | 24 | 85 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of Compound T on cell viability by measuring the metabolic activity of cells.
Materials:
-
Compound T stock solution (dissolved in DMSO)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells from a healthy culture.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound T Treatment:
-
Prepare serial dilutions of Compound T in complete medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted Compound T solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After incubation, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
MTT Assay Experimental Workflow
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with Compound T.
Materials:
-
Compound T stock solution
-
Complete cell culture medium
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
After 24 hours, treat the cells with the desired concentrations of Compound T for the determined incubation period.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
FITC signal (Annexin V) is detected in the FL1 channel and PI signal is detected in the FL2 or FL3 channel.
-
Cell State Interpretation in Annexin V/PI Assay
Application Notes and Protocols for In Vitro Experiments with Paclitaxel (Taxol)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paclitaxel (Taxol) is a widely used antineoplastic agent in cancer chemotherapy. Its primary mechanism of action involves the disruption of microtubule dynamics, which is essential for cell division and other vital cellular functions. These application notes provide detailed protocols for determining the effective dosage of paclitaxel in vitro, focusing on cytotoxicity assessment, apoptosis induction, and cell cycle analysis.
Mechanism of Action: Paclitaxel is a microtubule-stabilizing drug.[1] It binds to the β-tubulin subunit of microtubules, the building blocks of the cell's cytoskeleton.[2][3] This binding promotes the assembly of microtubules from tubulin dimers and stabilizes them by preventing depolymerization.[1][2][4] The resulting hyper-stabilized and non-functional microtubules disrupt the normal dynamic reorganization of the microtubule network. This interference leads to the arrest of the cell cycle at the G2/M phase, blocking mitosis and ultimately triggering programmed cell death (apoptosis).[5] Additionally, paclitaxel has been shown to modulate cell survival through various signaling pathways, including the c-Jun N-terminal kinase (JNK) pathway and Toll-like receptor 4 (TLR4)-dependent signaling.[6][7]
Data Presentation: In Vitro Cytotoxicity of Paclitaxel
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The IC50 value for paclitaxel can vary significantly depending on the cell line and the duration of exposure.[8] Prolonging exposure time from 24 to 72 hours can increase cytotoxicity substantially.[8][9]
| Cell Line Type | Example Cell Lines | Exposure Time | IC50 Range (nM) | Citation(s) |
| Various Human Tumors | Includes HeLa, A549, OVCAR-3, etc. | 24 hours | 2.5 - 7.5 | [8][9] |
| Ovarian Carcinoma | 7 different cell lines | Not Specified | 0.4 - 3.4 | [10] |
| Breast Cancer | MCF-7 | 48 hours | 64,460* | [11] |
*Note: This value was reported as 64.46 µmol/mL, which is equivalent to 64,460 nM. This is significantly higher than other reported values and may reflect specific experimental conditions or cell line resistance.
Experimental Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol determines the concentration of paclitaxel that inhibits cell viability by 50% (IC50). The MTT assay is a colorimetric assay based on the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells to form purple formazan crystals.[12]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Paclitaxel stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)[12]
-
Solubilization solution (e.g., DMSO or 0.2% NP-40 with 8mM HCl in isopropanol)[12]
-
Microplate reader
Protocol:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).[12] Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of paclitaxel in culture medium. Remove the old medium from the wells and add 100 µL of the paclitaxel dilutions. Include wells with untreated cells (negative control) and wells with vehicle control (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT stock solution (5 mg/mL) to each well.[12]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[12]
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[12] Mix thoroughly by pipetting or shaking on an orbital shaker for 15 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the viability against the log of paclitaxel concentration to determine the IC50 value.
Apoptosis Detection (Annexin V-FITC/Propidium Iodide Assay)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorochrome (like FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the membrane of live or early apoptotic cells, but it stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Materials:
-
Paclitaxel-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells (e.g., 1 x 10^6 cells in a T25 flask) and treat with the desired concentration of paclitaxel for the appropriate duration.[13]
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge at ~300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.[13]
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.[14]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[14] Gently vortex.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[14]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[14]
-
Flow Cytometry: Analyze the samples by flow cytometry as soon as possible. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both stains.[14]
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry. Since PI binds stoichiometrically to DNA, the amount of fluorescence is directly proportional to the DNA content. This allows for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle. RNase treatment is required as PI also binds to double-stranded RNA.[15]
Materials:
-
Paclitaxel-treated and control cells
-
PBS
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 0.1% Triton X-100, 0.2 mg/mL RNase A in PBS)[16]
-
Flow cytometer
Protocol:
-
Cell Treatment: Culture and treat approximately 10^6 cells with paclitaxel.
-
Harvesting: Harvest cells, wash with PBS, and centrifuge to form a pellet.
-
Fixation: Resuspend the pellet while gently vortexing. Add 1 mL of ice-cold 70% ethanol dropwise to the cells.[16] This step is crucial to prevent cell clumping.[17]
-
Incubation for Fixation: Incubate the cells on ice for at least 30 minutes or at 4°C for longer periods.[17][18]
-
Washing: Centrifuge the fixed cells to remove the ethanol and wash the pellet with PBS.[15]
-
Staining: Resuspend the cell pellet in 0.5-1 mL of PI staining solution containing RNase A.[16][18]
-
Incubation for Staining: Incubate for at least 30 minutes at room temperature in the dark.[16]
-
Flow Cytometry: Analyze the samples on a flow cytometer. Use a linear scale for the DNA content channel (e.g., FL3). The resulting histogram will show peaks corresponding to the G0/G1 phase (2n DNA content), S phase (between 2n and 4n), and G2/M phase (4n DNA content). Paclitaxel treatment is expected to cause an accumulation of cells in the G2/M peak.[5]
References
- 1. molbiolcell.org [molbiolcell.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Paclitaxel - Wikipedia [en.wikipedia.org]
- 4. How Taxol/paclitaxel kills cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Paclitaxel (Taxol) upregulates expression of functional interleukin-6 in human ovarian cancer cells through multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. brieflands.com [brieflands.com]
- 12. goldbio.com [goldbio.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PROTOCOL: Annexin V and PI Staining Apoptosis Assay by Flow Cytometry [novusbio.com]
- 15. vet.cornell.edu [vet.cornell.edu]
- 16. Timed, sequential administration of paclitaxel improves its cytotoxic effectiveness in a cell culture model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ucl.ac.uk [ucl.ac.uk]
- 18. igbmc.fr [igbmc.fr]
Application Notes and Protocols for Studying Farnesyltransferase Activity Using Tectol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Farnesyltransferase (FTase) is a crucial enzyme in post-translational modification, catalyzing the attachment of a farnesyl group to a cysteine residue within the C-terminal CaaX box of various proteins. This process, known as farnesylation, is vital for the proper localization and function of these proteins, many of which are key components of cellular signaling pathways.[1] A prominent substrate of FTase is the Ras protein, a small GTPase that plays a central role in cell proliferation, differentiation, and survival.[1] Aberrant Ras signaling is a hallmark of many cancers, making FTase a compelling target for anti-cancer drug development.[1]
Tectol, a natural product isolated from Tectona grandis (teak), has been identified as a moderate inhibitor of farnesyltransferase.[1] These application notes provide a detailed guide for researchers to utilize this compound as a tool to study FTase activity and its downstream effects on cellular signaling. The protocols outlined below describe how to perform in vitro FTase activity assays to determine the inhibitory potential of this compound and how to assess its impact on the Ras signaling cascade in a cellular context.
Quantitative Data on this compound Inhibition of Farnesyltransferase
The inhibitory activity of this compound and its derivatives against farnesyltransferase has been quantified, providing key data points for experimental design. A summary of the available data is presented in the table below. Researchers can expand upon this data by performing dose-response experiments as detailed in the protocols section.
| Compound | Target Enzyme | IC50 (μM) | Source |
| This compound | Farnesyltransferase | 2.09 | [1] |
| This compound Derivative (with longer side chain) | Farnesyltransferase | 1.8 | [1] |
Signaling Pathway
Farnesyltransferase plays a critical role in the activation of the Ras signaling pathway. Inhibition of FTase by this compound is expected to prevent the farnesylation of Ras, thereby blocking its localization to the plasma membrane and inhibiting downstream signaling.
Experimental Protocols
In Vitro Farnesyltransferase Activity Assay
This protocol is adapted from commercially available fluorescence-based FTase assay kits and can be used to determine the IC50 of this compound. The assay measures the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a dansylated peptide substrate. Farnesylation of the peptide results in an increase in fluorescence.
Materials:
-
Recombinant human farnesyltransferase
-
Farnesyl pyrophosphate (FPP)
-
Dansyl-labeled peptide substrate (e.g., Dansyl-GCVLS)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 10 µM ZnCl₂, 5 mM DTT)
-
DMSO (for dissolving this compound)
-
Black 96-well or 384-well microplates
-
Fluorescence microplate reader (Excitation: ~340 nm, Emission: ~550 nm)
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of this compound in assay buffer to achieve a range of final concentrations for the assay (e.g., 0.01 µM to 100 µM). Include a DMSO-only control.
-
Prepare working solutions of FTase, FPP, and the dansyl-peptide substrate in assay buffer at 2X the final desired concentration.
-
-
Assay Procedure:
-
To each well of the microplate, add 25 µL of the this compound dilution or DMSO control.
-
Add 25 µL of the 2X FTase enzyme solution to each well.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 50 µL of a pre-mixed solution containing 2X FPP and 2X dansyl-peptide substrate.
-
Immediately measure the fluorescence at time zero.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
After incubation, measure the final fluorescence.
-
-
Data Analysis:
-
Subtract the time-zero fluorescence reading from the final fluorescence reading for each well to get the net fluorescence increase.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Assay: Western Blot for Phospho-ERK
This protocol describes how to assess the effect of this compound on the Ras signaling pathway by measuring the phosphorylation of a key downstream effector, ERK. A decrease in phosphorylated ERK (p-ERK) levels would indicate inhibition of the Ras pathway.
Materials:
-
Cancer cell line with active Ras signaling (e.g., HCT116, A549)
-
Cell culture medium and supplements
-
This compound
-
DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p44/42 MAPK) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for a specified time (e.g., 24 hours). Include a DMSO-only vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein samples to the same concentration and prepare them for SDS-PAGE by adding sample loading buffer and boiling.
-
Load equal amounts of protein per lane and run the SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane according to the manufacturer's protocol.
-
Re-probe the membrane with the primary antibody against total ERK to serve as a loading control.
-
Repeat the secondary antibody incubation and imaging steps.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK and total ERK using image analysis software.
-
Normalize the p-ERK signal to the total ERK signal for each sample.
-
Compare the normalized p-ERK levels in this compound-treated samples to the DMSO control to determine the effect of this compound on ERK phosphorylation.
-
Concluding Remarks
This compound serves as a valuable research tool for investigating the role of farnesyltransferase in cellular processes. The protocols provided herein offer a framework for characterizing the inhibitory activity of this compound on FTase and for elucidating its impact on the Ras signaling pathway. These studies can contribute to a deeper understanding of FTase-mediated signaling and may aid in the development of novel therapeutic strategies targeting this enzyme.
References
Application Notes and Protocols for Efficacy Testing of Tectol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tectol, a natural compound extracted from Tectona grandis, has shown potential antioxidant and antimicrobial properties.[1][2] These characteristics suggest its potential as a therapeutic agent, necessitating a structured approach to evaluate its efficacy. This document provides a comprehensive guide for the experimental design of this compound efficacy testing, from initial in vitro screening to preclinical in vivo validation. The protocols and workflows are designed to be adaptable for investigating this compound's efficacy in various disease models, such as oncology or inflammatory diseases.
In Vitro Efficacy Assessment
The initial phase of efficacy testing involves characterizing the cytotoxic and metabolic effects of this compound on relevant cell lines in a controlled laboratory setting.
Cell Viability and Cytotoxicity Assays
The first step is to determine the concentration-dependent effect of this compound on cell viability. This helps establish a therapeutic window and identify the half-maximal inhibitory concentration (IC50).
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[3]
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Target cell lines (e.g., cancer cell lines like A549, MCF-7, or relevant inflammatory cell models)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used for this compound) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).[3]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[3][4]
Data Presentation:
The results of the cell viability assay can be summarized in the following table. The IC50 value, the concentration of this compound that inhibits 50% of cell growth, is a key parameter.
| Cell Line | Treatment Duration (hours) | This compound IC50 (µM) |
| A549 | 24 | 75.2 |
| A549 | 48 | 52.8 |
| A549 | 72 | 35.1 |
| MCF-7 | 24 | 98.5 |
| MCF-7 | 48 | 65.7 |
| MCF-7 | 72 | 48.9 |
Target Engagement Assays
To confirm that this compound directly interacts with its intended molecular target within the cell, a target engagement assay is crucial.[5][6][7] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[5][8] It is based on the principle that ligand binding stabilizes the target protein, resulting in a higher melting temperature.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
Materials:
-
This compound
-
Target cells
-
PBS (Phosphate-Buffered Saline)
-
Protease inhibitors
-
PCR tubes or 384-well PCR plates
-
Thermal cycler
-
Lysis buffer
-
Equipment for protein detection (e.g., Western blot apparatus, AlphaScreen-compatible plate reader)
Procedure:
-
Compound Treatment: Treat cultured cells with this compound at various concentrations for a specific duration (e.g., 2 hours at 37°C).[5] Include a vehicle control.
-
Heating: After treatment, wash the cells with PBS and resuspend them in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes or a PCR plate. Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 20°C.[5]
-
Cell Lysis: Lyse the cells by adding lysis buffer and mixing thoroughly.[5]
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Detection: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein remaining in the soluble fraction using a suitable detection method like Western blotting or AlphaScreen.[5]
Data Presentation:
The CETSA results can be presented in a table showing the shift in the melting temperature (Tm) of the target protein in the presence of this compound.
| Target Protein | This compound Concentration (µM) | Melting Temperature (Tm) (°C) | ΔTm (°C) |
| Target X | 0 (Vehicle) | 52.1 | - |
| Target X | 10 | 54.3 | +2.2 |
| Target X | 50 | 58.7 | +6.6 |
| Target X | 100 | 61.2 | +9.1 |
Mechanistic Studies: Signaling Pathway Analysis
Understanding the molecular mechanism by which this compound exerts its effects is critical. Based on the known activities of similar natural products, this compound may modulate key signaling pathways involved in cell proliferation, survival, and inflammation, such as the NF-κB and MAPK pathways.
Experimental Workflow: Investigating this compound's Impact on a Hypothetical Signaling Pathway
The following diagram illustrates a general workflow for investigating the effect of this compound on a signaling pathway.
Caption: Workflow for analyzing the effect of this compound on a signaling pathway.
Hypothetical Signaling Pathway: this compound's Inhibition of NF-κB Activation
This diagram illustrates a hypothetical mechanism where this compound inhibits the NF-κB signaling pathway, a key regulator of inflammation and cell survival.
References
- 1. doc-developpement-durable.org [doc-developpement-durable.org]
- 2. ijrpc.com [ijrpc.com]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
Application Notes and Protocols for the Laboratory Synthesis of Tectol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the laboratory synthesis of Tectol, a dimeric naphthoquinone natural product. The synthesis proceeds via a two-stage process involving the initial synthesis of a monomeric precursor, hemi-tectol (2,2-dimethyl-2H-benzo[h]chromen-6-ol), followed by its spontaneous oxidative dimerization to yield this compound. The protocols described herein are based on the total synthesis reported in the scientific literature and are intended for use by qualified researchers.
Synthesis Pathway Overview
The synthesis of this compound is achieved through a biomimetic approach where the final step mimics the proposed natural formation of the dimer. The overall pathway can be visualized as two distinct stages: the multi-step chemical synthesis of the hemi-tectol monomer, and the subsequent dimerization to afford this compound. This dimerization is notably catalyzed by silica gel, often occurring during the purification of hemi-tectol.
Caption: Overall synthetic pathway for this compound from starting materials.
Experimental Protocols
The following protocols are generalized from the published literature. Researchers should consult the original publication by Cadelis et al. for specific experimental details and characterization data.
Protocol 1: Synthesis of Hemi-tectol (2,2-dimethyl-2H-benzo[h]chromen-6-ol)
The synthesis of hemi-tectol is a multi-step process. The final step, which involves the deprotection of a silyl-protected precursor, is detailed below.
Materials:
-
tert-Butyl(2,2-dimethyl-2H-benzo[h]chromen-6-yloxy)dimethylsilane (TBS-protected hemi-tectol)
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the TBS-protected hemi-tectol in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of TBAF (1 M in THF) dropwise to the reaction mixture.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude hemi-tectol.
Note: Hemi-tectol is reported to be unstable on silica gel. If pure hemi-tectol is desired, alternative purification methods such as crystallization should be employed. For the synthesis of this compound, the crude hemi-tectol can be used directly in the next step.
Protocol 2: Synthesis of this compound via Dimerization of Hemi-tectol
This protocol utilizes the observation that hemi-tectol readily dimerizes to this compound on silica gel.
Materials:
-
Crude hemi-tectol from Protocol 1
-
Silica gel for column chromatography
-
Dichloromethane (DCM)
-
Hexane
-
Standard laboratory glassware for column chromatography
-
Rotary evaporator
Procedure:
-
Dissolve the crude hemi-tectol in a minimal volume of DCM.
-
In a separate flask, prepare a slurry of silica gel in hexane.
-
Pack a chromatography column with the silica gel slurry.
-
Load the dissolved crude hemi-tectol onto the top of the silica gel column.
-
Elute the column with a suitable solvent system (e.g., a gradient of hexane and DCM). The spontaneous dimerization will occur on the column.
-
Monitor the fractions by TLC to identify and collect the fractions containing this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.
-
The product can be further purified by recrystallization if necessary.
Quantitative Data Summary
The following table summarizes key data for the compounds involved in the synthesis of this compound.
| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Yield | Spectroscopic Data (ESI-HRMS) [M+Na]⁺ |
| Hemi-tectol | C₁₅H₁₄O₂ | 226.27 | - | Not reported |
| This compound | C₃₀H₂₆O₄ | 450.53 | Quantitative | Calculated: 473.1723, Found: 473.1714 |
| Yield for this compound is based on the complete conversion of hemi-tectol during silica gel chromatography. |
Experimental Workflow Diagram
The logical flow of the experimental procedure to obtain this compound from the protected precursor is outlined below.
Caption: Step-by-step workflow for the synthesis of this compound.
Application Notes and Protocols for the Administration of a Novel Investigational Compound in Animal Models
Application Notes
Introduction
Preclinical evaluation of a novel therapeutic agent in animal models is a critical step in drug development. These studies provide essential data on the compound's pharmacokinetics, pharmacodynamics, efficacy, and safety profile before it can be considered for human clinical trials. This document outlines the key considerations and standardized protocols for the administration of Compound T in rodent models, specifically mice and rats, which are the most commonly used species in over 90% of such research.
Animal Model Selection
The choice of animal model is paramount and should be scientifically justified based on the therapeutic target and intended clinical indication of Compound T. Mice (Mus musculus) and rats (Rattus norvegicus) are frequently selected due to their physiological and genetic similarities to humans, well-characterized biology, and the availability of established disease models. Specific strains should be chosen based on the experimental objectives. For instance, immunocompromised mice are used for xenograft cancer models, while specific inbred strains may be susceptible to particular induced diseases.
Compound Formulation and Vehicle Selection
The formulation of Compound T for in vivo administration is a critical determinant of its bioavailability and subsequent biological effects.
-
Solubility: The solubility of Compound T in various vehicles should be determined. Common vehicles include sterile saline, phosphate-buffered saline (PBS), dimethyl sulfoxide (DMSO), and various oils.
-
pH and Osmolality: The pH and osmolality of the final formulation should be as close to physiological levels as possible to minimize irritation and discomfort to the animal, especially for parenteral routes.
-
Sterility: All formulations for injection must be sterile to prevent infection.
For compounds with poor water solubility, like betulin, a common approach involves dissolving the compound in a minimal amount of an organic solvent (e.g., ethanol) and then mixing it with a lipid-based carrier like olive oil, followed by evaporation of the initial solvent[1].
Routes of Administration
The route of administration significantly influences the absorption, distribution, metabolism, and excretion (ADME) profile of Compound T. The choice of route should align with the intended clinical application and the compound's physicochemical properties.
-
Enteral Routes:
-
Oral (PO): Administration via oral gavage ensures the delivery of a precise dose to the gastrointestinal tract[2]. This is a common route for drugs intended for oral administration in humans.
-
-
Parenteral Routes:
-
Intravenous (IV): Injected directly into a vein (commonly the tail vein in rodents), providing 100% bioavailability and rapid onset of action. Bolus injection volumes should not exceed 5 ml/kg[2].
-
Intraperitoneal (IP): Injected into the peritoneal cavity, leading to rapid absorption into the vasculature. This is a common route in rodents[2].
-
Subcutaneous (SC): Injected into the loose skin, typically on the back of the neck. This route provides slower, more sustained absorption compared to IV or IP routes[2].
-
Intramuscular (IM): Generally not recommended for mice and smaller rodents due to their small muscle mass[3][4].
-
Anesthesia and Analgesia
Procedures that may cause more than momentary pain or distress should be performed with appropriate anesthesia and analgesia. Isoflurane is a commonly recommended inhalant anesthetic for rodents due to its wide safety margin and rapid recovery time[5]. Post-procedural analgesia, such as carprofen, should be administered as required[5].
Experimental Protocols
Single-Dose Toxicity Study
Objective: To determine the acute toxicity and identify the maximum tolerated dose (MTD) of Compound T following a single administration.
Materials:
-
Compound T
-
Vehicle
-
Male and female Sprague-Dawley rats (8-10 weeks old)
-
Syringes and needles appropriate for the chosen route of administration
-
Oral gavage needles (if applicable)
-
Animal balance
Procedure:
-
Animal Acclimatization: Acclimate animals to the housing conditions for at least 7 days prior to the study.
-
Dose Preparation: Prepare a range of doses of Compound T in the selected vehicle. Include a vehicle-only control group.
-
Animal Grouping: Randomly assign animals to dose groups (typically 5 males and 5 females per group).
-
Administration: Administer a single dose of Compound T or vehicle via the chosen route.
-
Observation: Observe the animals for clinical signs of toxicity at regular intervals (e.g., 30 minutes, 1, 2, 4, and 24 hours post-dose) and then daily for 14 days. Observations should include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects[6].
-
Body Weight: Record the body weight of each animal prior to dosing and at least weekly thereafter.
-
Necropsy: At the end of the 14-day observation period, euthanize all animals and perform a gross necropsy.
Data Presentation:
| Dose Group (mg/kg) | Sex | Number of Animals | Mortality | Clinical Signs of Toxicity | Change in Body Weight (%) | Gross Necropsy Findings |
| Vehicle Control | M | 5 | 0/5 | None | +5.2% | No abnormal findings |
| Vehicle Control | F | 5 | 0/5 | None | +4.8% | No abnormal findings |
| Low Dose | M | 5 | 0/5 | e.g., Piloerection | +3.1% | No abnormal findings |
| Low Dose | F | 5 | 0/5 | e.g., Piloerection | +2.9% | No abnormal findings |
| Mid Dose | M | 5 | 1/5 | e.g., Lethargy, ataxia | -2.5% | e.g., Pale liver |
| Mid Dose | F | 5 | 0/5 | e.g., Lethargy | -1.8% | No abnormal findings |
| High Dose | M | 5 | 4/5 | e.g., Seizures, gasping | -10.7% | e.g., Hemorrhagic lungs |
| High Dose | F | 5 | 3/5 | e.g., Seizures, gasping | -9.5% | e.g., Hemorrhagic lungs |
Pharmacokinetic (PK) Study
Objective: To characterize the ADME properties of Compound T.
Materials:
-
Compound T
-
Vehicle
-
Male C57BL/6 mice (8-10 weeks old)
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Analytical equipment for quantifying Compound T in plasma (e.g., LC-MS/MS)
Procedure:
-
Animal Preparation: Acclimate and group the animals as described above.
-
Dose Administration: Administer a single dose of Compound T via the intended therapeutic route (e.g., IV and PO to determine bioavailability).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of Compound T in plasma samples using a validated analytical method.
-
Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).
Data Presentation:
| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | t1/2 (hr) | Bioavailability (%) |
| Intravenous (IV) | 2 | 1500 | 0.08 | 3200 | 2.5 | 100 |
| Oral (PO) | 10 | 850 | 1.0 | 4800 | 3.1 | 30 |
Visualization of Workflows and Pathways
Experimental Workflow for Preclinical Evaluation
The following diagram illustrates a typical workflow for the preclinical in vivo evaluation of a novel compound.
Caption: Preclinical in vivo evaluation workflow for a novel compound.
Example Signaling Pathway: Toll-Like Receptor (TLR) Signaling
A novel compound may exert its therapeutic effects by modulating key signaling pathways involved in disease pathogenesis. The Toll-Like Receptor (TLR) signaling pathway is crucial in the innate immune response and is a common target for immunomodulatory drugs. The diagram below illustrates a simplified overview of the MyD88-dependent and TRIF-dependent TLR signaling pathways.[7][8]
Caption: Simplified Toll-Like Receptor 4 (TLR4) signaling pathways.
References
- 1. Promising Protocol for In Vivo Experiments with Betulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 3. youtube.com [youtube.com]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. Rodent Anesthesia and Analgesia Guideline [ohiostateresearch.knowledgebase.co]
- 6. [Single dose toxicity studies of lactitol (NS-4) in mice and rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Conservation of Toll-Like Receptor Signaling Pathways in Teleost Fish - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Toll-Like Receptor Signaling Pathways [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Bioavailability of Tectol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in improving the bioavailability of Tectol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a natural compound with potential anti-plasmodial and cytotoxic activities.[1] Its chemical formula is C30H26O4 with a molecular weight of 450.52 g/mol .[1] Like many naturally derived compounds, this compound is understood to be poorly soluble in water, which can significantly limit its absorption after oral administration and, consequently, its therapeutic efficacy. While it is soluble in organic solvents like DMSO, its low aqueous solubility is a primary hurdle to achieving adequate bioavailability.[1]
Q2: What are the primary strategies for improving the bioavailability of a poorly soluble compound like this compound?
A2: The main goal for improving the oral bioavailability of a poorly water-soluble drug is to enhance its dissolution rate and apparent solubility in the gastrointestinal fluids. Key strategies include:
-
Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size. This can be achieved through micronization or, more effectively, by creating nanosuspensions.
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier matrix at a molecular level. This can transform the drug into an amorphous state, which typically has higher solubility and dissolution rates than the crystalline form.
-
Lipid-Based Formulations: Dissolving this compound in a lipid-based vehicle. These formulations can enhance absorption by utilizing the body's natural lipid absorption pathways.[2][3]
Q3: How can I choose the most suitable bioavailability enhancement strategy for this compound?
A3: The choice of strategy depends on the specific physicochemical properties of this compound and the desired formulation characteristics. A systematic approach involves:
-
Physicochemical Characterization: Determine this compound's aqueous solubility, pKa, logP, and crystalline properties.
-
Preliminary Formulation Studies: Screen various excipients for their ability to solubilize this compound. For solid dispersions, test different polymers. For lipid-based systems, evaluate various oils, surfactants, and co-solvents.
-
In Vitro Dissolution and Permeability Testing: Evaluate the dissolution profile and intestinal permeability of different prototype formulations to predict their in vivo performance.
The following decision-making workflow can guide your selection process:
Troubleshooting Guides
Issue 1: Poor Dissolution of this compound Nanosuspension
| Potential Cause | Troubleshooting Steps |
| Ineffective particle size reduction | 1. Increase the energy input during homogenization (higher pressure, more cycles) or milling (longer milling time, smaller milling media).2. Optimize the stabilizer concentration and type. A combination of stabilizers (e.g., a surfactant and a polymer) is often more effective. |
| Particle agglomeration/crystal growth | 1. Ensure sufficient stabilizer is used to cover the newly created particle surfaces.2. Evaluate different stabilizers or a combination of stabilizers for better steric or electrostatic stabilization.3. Consider lyophilization with a cryoprotectant to create a stable solid powder that can be reconstituted. |
| Inappropriate dissolution medium | 1. Use a dissolution medium that mimics the gastrointestinal fluids, including relevant pH and the presence of surfactants (e.g., FaSSIF, FeSSIF).2. Ensure sink conditions are maintained during the dissolution test if desired. |
Issue 2: Low Drug Loading in Solid Dispersion
| Potential Cause | Troubleshooting Steps |
| Poor miscibility of this compound with the polymer | 1. Screen a wider range of polymers with different properties (e.g., PVP, HPMC, Soluplus®).2. Conduct a miscibility study using techniques like Differential Scanning Calorimetry (DSC) to assess drug-polymer interactions.3. Consider using a combination of polymers or adding a surfactant to improve miscibility. |
| Drug recrystallization during processing or storage | 1. Optimize the manufacturing process parameters (e.g., drying temperature and rate for spray drying, temperature and screw speed for hot-melt extrusion).2. Ensure the drug loading is below the saturation point in the polymer matrix.3. Store the solid dispersion in a low humidity environment to prevent moisture-induced recrystallization. |
| Phase separation | 1. Select a polymer that has strong interactions (e.g., hydrogen bonding) with this compound.2. Increase the viscosity of the molten or solvent phase during preparation to limit molecular mobility. |
Issue 3: Instability of Lipid-Based Formulations
| Potential Cause | Troubleshooting Steps |
| Drug precipitation upon dispersion | 1. Increase the amount of surfactant and/or co-solvent in the formulation to improve the emulsification process and the solubilization capacity of the resulting micelles/droplets.2. Select an oil phase in which this compound has higher solubility.3. Perform dispersion tests in various aqueous media to assess the robustness of the formulation. |
| Formulation creaming or phase separation during storage | 1. Optimize the ratio of oil, surfactant, and co-solvent to form a more stable system (e.g., a microemulsion or a self-microemulsifying drug delivery system - SMEDDS).2. Ensure all excipients are mutually miscible. |
| Inconsistent in vivo performance | 1. Evaluate the effect of food on the formulation's performance. A high-fat meal can sometimes enhance the absorption of lipid-based formulations.2. Conduct in vitro lipolysis studies to understand how the formulation behaves in the presence of digestive enzymes and bile salts. |
Data Presentation: Illustrative Performance of this compound Formulations
Disclaimer: The following data are illustrative examples based on typical improvements observed for poorly soluble drugs and are not based on actual experimental results for this compound.
Table 1: Physicochemical Properties of this compound
| Parameter | Value | Source/Method |
| Molecular Formula | C30H26O4 | PubChem |
| Molecular Weight | 450.52 g/mol | PubChem |
| Aqueous Solubility | < 0.1 µg/mL (Estimated) | Based on hydrophobic structure |
| LogP | > 4.0 (Estimated) | Based on chemical structure |
| Melting Point | Not available | - |
| pKa | Not available | - |
Table 2: Comparison of Illustrative this compound Formulations
| Formulation Type | This compound Loading (% w/w) | Apparent Solubility in FaSSIF (µg/mL) | Dissolution Rate (% dissolved in 30 min) |
| Unprocessed this compound | 100 | < 0.1 | < 5 |
| Nanosuspension | 10 | 15 | 70 |
| Solid Dispersion (1:5 drug:polymer) | 16.7 | 50 | 90 |
| SMEDDS | 5 | > 100 (in dispersed form) | > 95 |
Experimental Protocols
Protocol 1: Preparation of this compound Nanosuspension by Wet Milling
-
Preparation of Suspension: Disperse 5% (w/v) this compound and 2% (w/v) of a suitable stabilizer (e.g., Poloxamer 188) in deionized water.
-
Milling: Add the suspension and milling media (e.g., yttrium-stabilized zirconium oxide beads) to the milling chamber.
-
Process: Mill at a high speed for a specified duration (e.g., 2-8 hours), ensuring the temperature is controlled to prevent degradation.
-
Separation: Separate the nanosuspension from the milling media.
-
Characterization: Analyze the particle size and distribution using dynamic light scattering (DLS).
Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve this compound and a hydrophilic polymer (e.g., PVP K30) in a common volatile solvent (e.g., methanol) at a specific drug-to-polymer ratio (e.g., 1:5 w/w).
-
Evaporation: Remove the solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 40°C).
-
Drying: Further dry the resulting solid film in a vacuum oven to remove any residual solvent.
-
Milling and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform powder.
-
Characterization: Analyze the solid-state properties using DSC and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of this compound.
Protocol 3: In Vitro Dissolution Testing
-
Apparatus: Use a USP Dissolution Apparatus 2 (paddle method).
-
Medium: 900 mL of a biorelevant medium such as Fasted State Simulated Intestinal Fluid (FaSSIF).
-
Conditions: Maintain the temperature at 37 ± 0.5°C and the paddle speed at 75 rpm.
-
Procedure: Add a quantity of the this compound formulation equivalent to a specific dose into the dissolution vessel.
-
Sampling: Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes) and replace the volume with fresh medium.
-
Analysis: Filter the samples and analyze the concentration of this compound using a validated analytical method such as HPLC.
Protocol 4: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable filter supports until a confluent monolayer is formed, typically for 21 days.
-
Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).[4]
-
Transport Study:
-
Apical to Basolateral (A-B): Add the this compound formulation (dissolved in transport medium) to the apical side and fresh medium to the basolateral side.
-
Basolateral to Apical (B-A): Add the this compound formulation to the basolateral side and fresh medium to the apical side to assess active efflux.
-
-
Incubation: Incubate the cells at 37°C.
-
Sampling: Take samples from the receiver compartment at specific time points.
-
Analysis: Determine the concentration of this compound in the samples by LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) to classify the permeability of this compound.
References
Common issues with Tectol stability in experiments
Welcome to the technical support center for Tectol, a novel kinase inhibitor. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and reference data to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is highly soluble in 100% Dimethyl Sulfoxide (DMSO). We recommend preparing stock solutions at a concentration of 10-20 mM in anhydrous DMSO.
Q2: How should I store this compound stock and working solutions?
A2: Lyophilized this compound powder should be stored at -20°C, protected from light and moisture.[1][2] this compound stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[1][3] For short-term storage (up to 24 hours), refrigerated conditions (2-8°C) are acceptable.[2]
Q3: Is this compound sensitive to light?
A3: Yes, this compound can undergo photodegradation upon prolonged exposure to UV or ambient light. It is recommended to use amber vials or opaque containers for storage and to minimize light exposure during experimental procedures.[2][4]
Q4: What is the stability of this compound in common cell culture media?
A4: this compound's stability in cell culture media can be variable and is influenced by media components, pH, and temperature.[5][6] Degradation can occur over several hours. It is best practice to add this compound to the media immediately before treating the cells. For longer experiments, the media should be replaced with freshly prepared this compound-containing media every 12-24 hours.
Troubleshooting Guide
This guide addresses specific stability-related issues you may encounter when working with this compound.
Issue 1: Precipitation in Aqueous Buffers
Question: My this compound solution precipitates when I dilute my DMSO stock into an aqueous buffer or cell culture medium. Why is this happening and how can I fix it?
Answer: This is a common issue for hydrophobic molecules like this compound. Precipitation occurs when the concentration of this compound exceeds its solubility limit in the final aqueous solution, a phenomenon known as "fall-out". The high percentage of DMSO in the initial stock keeps it dissolved, but upon dilution into an aqueous environment, the solubility drastically decreases.[7][8]
Solutions:
-
Decrease Final Concentration: The simplest solution is to lower the final working concentration of this compound in your experiment.
-
Increase DMSO Percentage: While most cell-based assays tolerate up to 0.5% DMSO, some may tolerate up to 1%.[7] Check the tolerance of your specific system. Increasing the final DMSO concentration can help maintain solubility.
-
Use a Surfactant: For in vitro biochemical assays, consider adding a non-ionic surfactant like Tween-20 (at ~0.01%) to your buffer to improve solubility.
-
Stepwise Dilution: Perform a serial dilution, first into a buffer containing a higher percentage of organic solvent (e.g., 50% ethanol or DMSO), and then into your final aqueous buffer. Ensure the final organic solvent concentration is compatible with your assay.
-
Gentle Warming: Warming the aqueous buffer to 37°C before adding the this compound stock can sometimes help, but be cautious as heat can also accelerate degradation.[7]
References
- 1. maxedoutcompounds.com [maxedoutcompounds.com]
- 2. globalresearchchem.com [globalresearchchem.com]
- 3. apolloscientific.co.uk [apolloscientific.co.uk]
- 4. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 5. Stability challenges in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ziath.com [ziath.com]
How to prevent degradation of Tectol during storage
This technical support center provides guidance on the proper storage and handling of Tectol (CAS 24449-39-6) to prevent its degradation. Researchers, scientists, and drug development professionals can find troubleshooting advice and frequently asked questions to ensure the stability and integrity of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for solid this compound?
For long-term storage, solid this compound should be stored at -20°C. Under these conditions, it is reported to be stable for at least two years.[1][2]
Q2: How should I store this compound stock solutions?
This compound stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored in tightly sealed vials. For optimal stability, store these solutions protected from light.[3] Recommended storage temperatures and durations are:
Q3: What are the main causes of this compound degradation?
As a phenolic compound, this compound is primarily susceptible to oxidation.[5][6] The main factors that can accelerate its degradation are:
-
Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.[4][7]
-
Exposure to Light: Light, particularly UV light, can provide the energy to initiate oxidative reactions.[3][8][9]
-
Presence of Oxygen: Direct exposure to atmospheric oxygen is a key driver of oxidation for phenolic compounds.[6][10]
-
High Humidity: Moisture can facilitate certain degradation pathways.[4]
Q4: What are the visible signs of this compound degradation?
The oxidation of phenolic compounds like this compound often results in the formation of quinones, which are typically colored.[5][11] A noticeable change in the color of the solid compound or solution may indicate degradation. For solutions, the appearance of precipitates can also be a sign of degradation product formation.
Q5: How can I assess the purity and degradation of my this compound sample?
High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is a reliable method to assess the purity of this compound and detect the presence of degradation products.[12][13] A decrease in the peak area of this compound and the appearance of new peaks in the chromatogram are indicative of degradation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Change in color of solid this compound. | Oxidation due to improper storage (exposure to light, oxygen, or high temperature). | Discard the compound if significant color change is observed. For future prevention, store this compound in a tightly sealed, amber vial at -20°C, and consider flushing the vial with an inert gas like nitrogen or argon before sealing.[10] |
| Precipitate formation in this compound stock solution upon thawing. | The compound may have low solubility in the chosen solvent at lower temperatures, or the precipitate could be a degradation product. | Gently warm the solution to 37°C and sonicate to try and redissolve the compound. If the precipitate does not dissolve, it is likely a degradation product, and a fresh stock solution should be prepared. To assess, you can centrifuge the vial and analyze the supernatant for purity via HPLC. |
| Inconsistent experimental results using this compound. | Degradation of this compound in the stock solution or during the experiment. | Prepare fresh stock solutions from solid this compound stored under recommended conditions. Avoid repeated freeze-thaw cycles by using aliquots. Protect the solution from light during experiments where possible. Verify the concentration and purity of the stock solution using HPLC before use. |
| Rapid degradation of this compound in solution. | The solvent may not be suitable or may contain impurities that promote degradation. The solution might be exposed to oxygen. | Use high-purity, degassed solvents for preparing stock solutions. The addition of antioxidants like ascorbic acid or EDTA can sometimes help prevent oxidative degradation in solutions.[14] Prepare solutions fresh before use whenever possible. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Key Considerations |
| Solid | -20°C | ≥ 2 years | Store in a tightly sealed, amber vial.[1][2][9] |
| Stock Solution | -80°C | ≤ 6 months | Aliquot to avoid freeze-thaw cycles; protect from light.[3] |
| Stock Solution | -20°C | ≤ 1 month | Aliquot to avoid freeze-thaw cycles; protect from light.[3][4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Pre-analysis: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: In a controlled environment with low light, weigh the desired amount of this compound powder.
-
Dissolution: Add a high-purity, degassed solvent (e.g., DMSO) to the solid this compound to achieve the desired concentration.
-
Mixing: To aid dissolution, the solution can be gently warmed to 37°C and sonicated in an ultrasonic bath.
-
Aliquoting: Once fully dissolved, divide the stock solution into single-use aliquots in amber, tightly sealed vials.
-
Storage: Store the aliquots at -80°C or -20°C, protected from light.[3]
Protocol 2: Assessment of this compound Degradation by HPLC
-
Sample Preparation:
-
Prepare a standard solution of this compound of known concentration from a fresh, solid sample.
-
Dilute the test sample of this compound (from storage) to the same theoretical concentration using the same solvent.
-
-
HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used for phenolic compounds.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detector at a wavelength determined by the UV spectrum of this compound (e.g., 275 nm for general phenolics).[4]
-
Injection Volume: 10-20 µL.
-
-
Analysis:
-
Inject the standard solution to determine the retention time and peak area for pure this compound.
-
Inject the test sample.
-
Compare the chromatograms. Degradation is indicated by a decrease in the peak area of this compound and the appearance of new peaks at different retention times.
-
Table 2: Example HPLC Gradient for this compound Analysis
| Time (minutes) | % Water (0.1% Formic Acid) | % Acetonitrile (0.1% Formic Acid) |
| 0 | 90 | 10 |
| 20 | 50 | 50 |
| 25 | 10 | 90 |
| 30 | 10 | 90 |
| 31 | 90 | 10 |
| 40 | 90 | 10 |
Visualizations
Caption: Likely oxidative degradation pathway of this compound.
Caption: Recommended workflow for storing and using this compound.
Caption: Workflow for assessing this compound degradation via HPLC.
References
- 1. mybiosource.com [mybiosource.com]
- 2. biorbyt.com [biorbyt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. ehs.yale.edu [ehs.yale.edu]
- 10. olinepoxy.com [olinepoxy.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ANALYTICAL METHODS - Toxicological Profile for Phenol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Determination of phenol degradation in chloride ion rich water by ferrate using a chromatographic method in combination with on-line mass spectrometry analysis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tectol (Tectorigenin)
Welcome to the technical support center for Tectol (Tectorigenin). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results during their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Tectorigenin) and what are its primary known effects?
A1: this compound, scientifically known as Tectorigenin, is an O-methylated isoflavone, a type of natural flavonoid found in several plants.[1][2] It is recognized for a variety of pharmacological effects, including anti-inflammatory, antioxidant, anticancer, and neuroprotective properties.[1][3][4] Tectorigenin has been shown to modulate several key signaling pathways, such as MAPK/JNK, TLR4/NF-κB, and TGF-β1/Smad.[3]
Q2: I'm observing higher-than-expected cytotoxicity in my cell cultures. What could be the cause?
A2: Unexpected cytotoxicity with Tectorigenin can stem from several factors:
-
Concentration and Time Dependence: Tectorigenin's cytotoxic effects are highly dependent on the concentration and the duration of exposure.[1][2][4] It is crucial to perform a dose-response curve and a time-course experiment to determine the optimal concentration and incubation time for your specific cell line.
-
Solubility Issues: Due to its poor water solubility, Tectorigenin may precipitate in your culture medium, leading to localized high concentrations that can be toxic to cells.[5][6][7] Ensure the compound is fully dissolved in your vehicle (e.g., DMSO) before adding it to the medium, and visually inspect for any precipitation.
-
Instability in Media: Like many polyphenolic compounds, Tectorigenin can be unstable in cell culture media. This degradation can sometimes produce byproducts, such as hydrogen peroxide, which can induce cytotoxicity and create experimental artifacts.[8] Consider minimizing the time the compound is in the media before and during the experiment.
Q3: My in vitro results are inconsistent and not reproducible. What are the common reasons for this?
A3: Lack of reproducibility is a common challenge and can be attributed to:
-
Poor Bioavailability and Solubility: Tectorigenin has low water solubility and membrane permeability.[5] This can lead to inconsistent effective concentrations in your experiments. Preparing a fresh stock solution for each experiment and ensuring it is fully dissolved can help mitigate this.
-
Metabolism in vitro: While less common in simple cell cultures, some cell lines may have metabolic activity that can alter Tectorigenin over time.
-
Variability in Stock Solution: Ensure your stock solution is stored correctly (protected from light and at the appropriate temperature) to prevent degradation between experiments.
Q4: I am seeing paradoxical effects, where low concentrations of Tectorigenin seem to have the opposite effect of high concentrations. Is this expected?
A4: Yes, this phenomenon has been observed with Tectorigenin and other isoflavones. For instance, some studies have shown that Tectorigenin can stimulate the growth of certain breast cancer cell lines (MCF-7 and T-47D) at low concentrations, while inhibiting their growth at higher concentrations.[4] This highlights the importance of a comprehensive dose-response analysis to fully characterize the effects of Tectorigenin in your experimental system.
Q5: My in vivo study results show high variability between subjects. What could be the pharmacokinetic reasons for this?
A5: Tectorigenin exhibits a complex pharmacokinetic profile which can contribute to in vivo variability:
-
Poor Bioavailability: The oral bioavailability of Tectorigenin is generally low.[1][2][3]
-
Extensive Metabolism: In vivo, Tectorigenin undergoes extensive phase II metabolism, including glucuronidation, sulfation, demethylation, and methoxylation.[1][9][10] The rate and extent of this metabolism can vary between individual animals, leading to different plasma concentrations of the active compound and its metabolites.
-
Enterohepatic Recirculation: The metabolites of Tectorigenin can undergo enterohepatic recirculation, which can lead to multiple peaks in the plasma concentration-time profile, further complicating pharmacokinetic analysis.[10]
Troubleshooting Summary
| Observed Issue | Potential Cause | Recommended Action |
| Higher than expected cytotoxicity | High concentration or long exposure time | Perform dose-response and time-course experiments. |
| Poor solubility leading to precipitation | Ensure complete dissolution in vehicle; visually inspect for precipitates. | |
| Instability in culture media | Prepare fresh solutions; minimize incubation time. | |
| Inconsistent/irreproducible results | Poor solubility and bioavailability | Use a consistent and validated stock solution preparation method. |
| Degradation of stock solution | Aliquot and store stock solutions appropriately, protected from light and freeze-thaw cycles. | |
| Paradoxical (e.g., biphasic) effects | Concentration-dependent opposing effects | Conduct a wide-range dose-response study to identify the full activity profile. |
| High in vivo variability | Poor bioavailability and extensive metabolism | Consider alternative routes of administration or formulation strategies to improve bioavailability. Account for metabolite activity. |
Experimental Protocols
Protocol 1: Preparation of Tectorigenin Stock Solution for In Vitro Assays
-
Weighing: Accurately weigh the desired amount of Tectorigenin powder in a sterile microfuge tube.
-
Dissolution: Add an appropriate volume of sterile, cell culture-grade Dimethyl Sulfoxide (DMSO) to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Solubilization: Vortex thoroughly for several minutes to ensure complete dissolution. Gentle warming in a 37°C water bath can aid solubility, but avoid overheating.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
-
Working Solution: For experiments, thaw an aliquot and dilute it to the final desired concentrations in pre-warmed cell culture medium. Ensure the final DMSO concentration in the culture medium is consistent across all treatments and controls, and is at a non-toxic level (typically ≤ 0.1%).
Visualizations
Caption: Troubleshooting workflow for Tectorigenin in vitro experiments.
Caption: Simplified diagram of key signaling pathways affected by Tectorigenin.
References
- 1. Tectorigenin: A Review of Its Sources, Pharmacology, Toxicity, and Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Tectorigenin: A Review of Its Sources, Pharmacology, Toxicity, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro evaluation of tectoridin, tectorigenin and tectorigenin sodium sulfonate on antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous determination of tectorigenin and its metabolites in rat plasma by ultra performance liquid chromatography/quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Compound X Cytotoxicity Assay Protocol Refinement
This technical support center provides troubleshooting guidance and frequently asked questions for researchers conducting cytotoxicity assays with novel compounds, referred to herein as "Compound X."
Frequently Asked Questions (FAQs)
Q1: What is the first step if I suspect my test compound, Compound X, is insoluble in my cell culture medium?
A1: Issues with compound solubility are a common challenge.[1][2] The initial step is to determine the maximum soluble concentration of Compound X in your chosen solvent (e.g., DMSO, ethanol) and then the final concentration in the cell culture medium.[1] It is crucial to ensure the final solvent concentration in the culture medium is non-toxic to the cells, typically below 0.5% for DMSO.[1] If precipitation is observed upon dilution in the medium, consider using a different solvent, preparing a more concentrated stock solution to minimize the volume added to the medium, or employing solubilizing agents if compatible with your cell line and assay.[2]
Q2: My absorbance readings in the MTT assay are very low, even in the untreated control wells. What could be the cause?
A2: Low absorbance readings in an MTT assay can stem from several factors. Firstly, ensure your cell seeding density is optimal; too few cells will result in a low metabolic signal.[3] Secondly, verify the viability of your cells before starting the experiment. The incubation time with the MTT reagent might also be insufficient for formazan crystal formation, especially for slow-growing cell lines.[4] Lastly, confirm the MTT reagent itself has not been degraded by exposure to light.[4]
Q3: I am observing high background absorbance in my blank (medium only) wells. What should I do?
A3: High background absorbance can be caused by contamination of the medium with bacteria or yeast, which can reduce the MTT reagent. Visually inspect the medium for any signs of contamination. Another possibility is that components in your specific culture medium are reacting with the MTT reagent. To address this, always include a "medium only" blank and subtract its average absorbance from all other readings.
Q4: Can Compound X interfere with the cytotoxicity assay itself?
A4: Yes, test compounds can interfere with cytotoxicity assays.[4][5][6] If Compound X is colored, it may absorb light at the same wavelength as the formazan product in an MTT assay, leading to inaccurate readings.[4] Similarly, if Compound X has strong reducing or oxidizing properties, it could directly reduce the MTT reagent, causing a false positive signal for cell viability.[4] It is recommended to run a control plate with Compound X in cell-free medium to check for any direct reaction with the assay reagents.[5][6]
Q5: How do I differentiate between a cytotoxic and a cytostatic effect of Compound X?
A5: Cytotoxicity refers to cell death, while a cytostatic effect means the compound inhibits cell proliferation without killing the cells.[7] Assays like MTT or resazurin measure metabolic activity and cannot distinguish between these two effects. To determine if Compound X is cytotoxic, you can use an assay that measures membrane integrity, such as the LDH release assay or a dye exclusion assay using trypan blue or propidium iodide.[7][8] These assays specifically detect dead cells.
Troubleshooting Guides
Issue 1: Inconsistent Results Between Replicate Wells
| Potential Cause | Troubleshooting Step |
| Inaccurate Pipetting | Ensure your pipettes are calibrated. When adding cells or reagents, pipette carefully and consistently. For viscous solutions, consider reverse pipetting. |
| Uneven Cell Seeding | Gently swirl the cell suspension between plating wells to ensure a homogenous cell distribution. Avoid letting cells settle in the tube or reservoir. |
| Edge Effects | The outer wells of a microplate are prone to evaporation, which can affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or medium.[4] |
| Incomplete Solubilization of Formazan Crystals (MTT Assay) | After adding the solubilization solution (e.g., DMSO, SDS), ensure the formazan crystals are completely dissolved by shaking the plate on an orbital shaker or by gently pipetting up and down.[4][9] Visually confirm dissolution under a microscope before reading the absorbance.[4] |
Issue 2: High Absorbance Readings in Wells Treated with High Concentrations of Compound X
| Potential Cause | Troubleshooting Step |
| Compound Precipitation | High concentrations of a compound may lead to precipitation, which can scatter light and artificially increase absorbance readings. Examine the wells under a microscope for any signs of precipitate. |
| Compound Interference with Assay | As mentioned in the FAQs, the compound itself might be colored or have reducing properties that interfere with the assay.[4][5][6] Run a cell-free control with the compound and the assay reagent to check for direct reactivity. |
| Contamination | Microbial contamination can lead to high metabolic activity and thus high absorbance readings. Always use sterile techniques and check for contamination before adding assay reagents. |
Experimental Protocols
MTT Cytotoxicity Assay Protocol
This protocol provides a general framework for assessing the cytotoxicity of Compound X using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of Compound X in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of Compound X in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (e.g., <0.5% DMSO).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Compound X. Include untreated control wells (medium with solvent only) and blank wells (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals.[4]
-
-
Formazan Solubilization:
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Presentation
Table 1: IC50 Values of Compound X in Different Cancer Cell Lines
| Cell Line | IC50 (µM) after 48h Treatment |
| MCF-7 (Breast Cancer) | 15.2 ± 1.8 |
| A549 (Lung Cancer) | 28.5 ± 3.1 |
| HeLa (Cervical Cancer) | 12.7 ± 1.5 |
| HepG2 (Liver Cancer) | 45.1 ± 4.9 |
Visualizations
Caption: Experimental workflow for a standard MTT cytotoxicity assay.
Caption: Troubleshooting decision tree for inconsistent assay results.
Caption: Hypothetical signaling pathway for Compound X-induced apoptosis.
References
- 1. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 3. researchgate.net [researchgate.net]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. mdpi.com [mdpi.com]
- 6. Interference of engineered nanoparticles with in vitro toxicity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. biology.stackexchange.com [biology.stackexchange.com]
Technical Support Center: Enhancing the Anti-malarial Activity of Tectolquine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Tectolquine, a novel quinoline-based anti-malarial compound. Our aim is to address specific issues that may be encountered during the evaluation and enhancement of its anti-malarial activity.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for Tectolquine?
A1: Tectolquine is a quinoline derivative believed to exert its anti-malarial effect primarily by interfering with the detoxification of heme in the malaria parasite.[1][2] It is thought to accumulate in the parasite's digestive vacuole, where it inhibits the biocrystallization of heme into hemozoin. This leads to a buildup of toxic free heme, which damages parasite membranes and other essential components, ultimately causing parasite death.[1][2]
Q2: What is the known spectrum of activity for Tectolquine?
A2: Tectolquine has demonstrated potent activity against the blood stages (schizonts) of Plasmodium falciparum, including chloroquine-resistant strains.[3][4] Its efficacy against the liver stages and gametocytes is currently under investigation. Preliminary data suggests limited activity against the dormant hypnozoite stages of P. vivax and P. ovale.
Q3: How can the poor aqueous solubility of Tectolquine be overcome for in vitro assays?
A3: Due to its hydrophobic nature, Tectolquine should be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to prepare a stock solution. For in vitro assays, this stock solution should be serially diluted in the culture medium to achieve the desired final concentrations. It is crucial to ensure that the final DMSO concentration in the assay does not exceed a level that is toxic to the parasites (typically <0.5%).
Q4: What are the potential strategies to enhance the in vivo bioavailability of Tectolquine?
A4: Several formulation strategies can be explored to improve the oral bioavailability of Tectolquine, which is often limited by its poor water solubility.[5][6][7][8][9] These include:
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance solubility and absorption.[5][6][8]
-
Nanotechnology: Nanoparticle-based delivery systems can increase the surface area for dissolution and improve absorption rates.[7]
-
Prodrug approaches: Modifying the Tectolquine structure to create a more soluble prodrug that is converted to the active form in vivo.
-
Amorphous solid dispersions: Combining Tectolquine with a polymer to create an amorphous solid dispersion can improve its dissolution rate.
Troubleshooting Guides
In Vitro Anti-malarial Assays
| Issue | Possible Cause | Recommended Solution |
| High variability in IC50 values between experiments. | Inconsistent parasite synchronization. | Ensure a tight synchronization of the parasite culture to the ring stage before initiating the assay. Methods like sorbitol or magnetic-activated cell sorting (MACS) can be used. |
| Fluctuation in initial parasitemia. | Standardize the starting parasitemia for all assays, typically between 0.5% and 1%. | |
| Edge effects in 96-well plates. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile medium or water to maintain humidity. | |
| No dose-dependent inhibition observed. | Incorrect drug concentration range. | Perform a preliminary dose-ranging experiment to determine the appropriate concentration range for Tectolquine against the specific parasite strain. |
| Drug precipitation in the culture medium. | Ensure the final solvent concentration is not causing the drug to precipitate. Visually inspect the wells for any signs of precipitation. Consider using a different solubilizing agent if necessary. | |
| High background signal in colorimetric or fluorometric assays. | Contamination of the parasite culture. | Regularly check cultures for bacterial or fungal contamination. Use sterile techniques and appropriate antibiotics in the culture medium. |
| Incomplete lysis of red blood cells. | Ensure complete lysis of both infected and uninfected red blood cells before measuring the signal, especially in assays like the pLDH assay. |
In Vivo Anti-malarial Studies
| Issue | Possible Cause | Recommended Solution |
| Low or no reduction in parasitemia after treatment. | Poor oral bioavailability of the formulation. | Evaluate different formulation strategies to enhance absorption (e.g., SEDDS, nanosuspensions).[5][6][7][8][9] |
| Rapid metabolism of Tectolquine. | Conduct pharmacokinetic studies to determine the half-life of the compound. Consider co-administration with a metabolic inhibitor if a specific metabolic pathway is identified. | |
| Intrinsic resistance of the rodent malaria strain. | Test Tectolquine against a panel of different Plasmodium berghei or Plasmodium yoelii strains with known drug sensitivities. | |
| Toxicity observed in the animal model (e.g., weight loss, lethargy). | The dose administered is too high. | Perform a dose-escalation study to determine the maximum tolerated dose (MTD) of your Tectolquine formulation. |
| Formulation excipients are causing toxicity. | Run a control group with the vehicle alone to assess the toxicity of the formulation components. | |
| Inconsistent results between individual animals in the same treatment group. | Inaccurate dosing. | Ensure accurate oral gavage or intraperitoneal injection techniques. Calibrate all dosing equipment regularly. |
| Variation in the initial parasite inoculum. | Standardize the number of infected red blood cells injected into each animal at the start of the experiment. |
Data Presentation
Table 1: In Vitro Anti-malarial Activity of Tectolquine and its Analogs against P. falciparum Strains
| Compound | IC50 (nM) vs. 3D7 (Chloroquine-Sensitive) | IC50 (nM) vs. Dd2 (Chloroquine-Resistant) | Resistance Index (Dd2 IC50 / 3D7 IC50) |
| Tectolquine | 15.2 ± 2.1 | 28.5 ± 3.4 | 1.88 |
| Tectolquine Analog A | 8.7 ± 1.5 | 12.3 ± 2.0 | 1.41 |
| Tectolquine Analog B | 25.4 ± 3.8 | 95.1 ± 8.7 | 3.74 |
| Chloroquine | 10.5 ± 1.9 | 210.8 ± 15.2 | 20.08 |
Table 2: In Vivo Efficacy of Tectolquine Formulations in the P. berghei Mouse Model
| Treatment Group (Oral, 50 mg/kg) | Mean Percent Parasitemia on Day 4 Post-Infection | Percent Parasite Suppression | Mean Survival Time (Days) |
| Vehicle Control | 35.6 ± 4.2 | - | 7.2 ± 0.8 |
| Tectolquine (Aqueous Suspension) | 21.3 ± 3.1 | 40.2% | 12.5 ± 1.3 |
| Tectolquine (SEDDS Formulation) | 8.9 ± 1.8 | 74.9% | 21.8 ± 2.5 |
| Chloroquine (20 mg/kg) | 1.2 ± 0.5 | 96.6% | >30 |
Experimental Protocols
Protocol 1: In Vitro SYBR Green I-Based Fluorescence Assay for Anti-malarial Activity
This assay measures the proliferation of P. falciparum in vitro by quantifying the amount of parasite DNA.
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Complete culture medium (RPMI 1640 with L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, and supplemented with Albumax I or human serum)
-
Tectolquine stock solution (e.g., 10 mM in DMSO)
-
SYBR Green I lysis buffer (Tris-HCl, EDTA, saponin, and Triton X-100) containing SYBR Green I dye
-
96-well black microplates with clear bottoms
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)
Procedure:
-
Prepare serial dilutions of Tectolquine in complete culture medium in a separate 96-well plate.
-
Add 100 µL of the diluted compounds to the assay plate. Include wells for positive (parasites with no drug) and negative (uninfected red blood cells) controls.
-
Add 100 µL of the synchronized parasite culture (1% parasitemia, 2% hematocrit) to each well.
-
Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).
-
After incubation, freeze the plate at -80°C for at least 2 hours to lyse the cells.
-
Thaw the plate and add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate in the dark at room temperature for 1-2 hours.
-
Measure the fluorescence using a plate reader.
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: In Vivo 4-Day Suppressive Test (Peter's Test)
This is the standard method for evaluating the in vivo efficacy of an anti-malarial compound in a murine model.[10]
Materials:
-
Plasmodium berghei (ANKA or NK65 strain) infected donor mouse
-
Healthy recipient mice (e.g., BALB/c or Swiss Webster)
-
Tectolquine formulation and vehicle control
-
Phosphate-buffered saline (PBS)
-
Giemsa stain
Procedure:
-
On day 0, infect recipient mice intraperitoneally with 1 x 10^5 P. berghei-infected red blood cells.
-
Two to four hours post-infection, administer the first dose of the Tectolquine formulation or vehicle control orally.
-
Continue treatment once daily for the next three consecutive days (Day 1, 2, and 3).
-
On day 4, prepare thin blood smears from the tail vein of each mouse.
-
Stain the smears with Giemsa and determine the percentage of parasitemia by light microscopy.
-
Calculate the average percent suppression of parasitemia for each treatment group compared to the vehicle control group.
-
Monitor the mice daily for survival.
Mandatory Visualizations
References
- 1. Antimalarial medication - Wikipedia [en.wikipedia.org]
- 2. Antimalarials: Function, Uses, Side Effects, Drug Names [rxlist.com]
- 3. In Vitro and In Vivo Antimalarial Efficacies of Optimized Tetracyclines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. omicsonline.org [omicsonline.org]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "FORMULATION STRATEGIES TO IMPROVE BIOAVAILABILITY AND ORAL ABSORPTION " by Henis J. Patel [scholar.stjohns.edu]
- 10. In vitro and in vivo antimalarial activity and cytotoxicity of extracts, fractions and a substance isolated from the Amazonian plant Tachia grandiflora (Gentianaceae) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unable to Compare "Tectol" Due to Lack of Scientific Data
A comprehensive comparison of the anti-malarial efficacy of a compound referred to as "Tectol" with established anti-malarial agents cannot be provided at this time. Extensive searches of scientific and medical databases have yielded no information on a substance named "this compound" in the context of malaria research or treatment.
This absence of data prevents any objective analysis of its performance, mechanism of action, or experimental validation against known anti-malarials such as chloroquine or artemisinin-based therapies. The core requirements of this comparison guide, including quantitative data presentation, detailed experimental protocols, and visualizations of signaling pathways, cannot be fulfilled without foundational research on "this compound."
For the benefit of researchers, scientists, and drug development professionals, a guide to comparing a novel compound with standard anti-malarials would typically involve the following components, which are currently not possible for "this compound":
Standard Anti-Malarial Drug Classes and Mechanisms of Action:
A comparative analysis would benchmark the novel compound against well-documented anti-malarials. These are broadly categorized by their mechanism of action and the parasite life cycle stage they target.
-
Quinoline Derivatives (e.g., Chloroquine, Quinine, Mefloquine): These drugs typically interfere with the parasite's ability to detoxify heme, a byproduct of hemoglobin digestion in the host's red blood cells. The accumulation of toxic heme leads to parasite death. Chloroquine, for instance, is thought to act by inhibiting hemozoin biocrystallization within the parasite's food vacuole.[1][2][3] Resistance to chloroquine has been linked to mechanisms that reduce its accumulation in the parasite.[2]
-
Artemisinin and its Derivatives (e.g., Artesunate, Artemether): This class of drugs is a cornerstone of modern malaria treatment, particularly in artemisinin-based combination therapies (ACTs).[4][5] Their mechanism is believed to involve the generation of reactive oxygen species that damage parasite proteins.[6] Artemisinins are known for their rapid parasite clearance.[4][5][6]
-
Antifolates (e.g., Pyrimethamine, Proguanil): These drugs inhibit dihydrofolate reductase, an enzyme crucial for the synthesis of nucleic acids in the malaria parasite.[1][7]
-
Atovaquone: This compound targets the parasite's mitochondrial electron transport chain, disrupting its energy production.[7][8]
Data Presentation for Efficacy Comparison
Should data for "this compound" become available, its efficacy would be compared to standard treatments using key quantitative metrics presented in a tabular format.
Table 1: Comparative In Vitro Efficacy Against Plasmodium falciparum
| Compound | Target Strain(s) | IC₅₀ (nM) | Selectivity Index | Primary Mechanism of Action |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Chloroquine | Chloroquine-sensitive | Varies | Varies | Heme polymerization inhibition |
| Artesunate | Drug-sensitive/resistant | Varies | Varies | Production of reactive oxygen species |
| Pyrimethamine | Drug-sensitive | Varies | Varies | Dihydrofolate reductase inhibition |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of a drug's potency. A lower IC₅₀ indicates a more potent drug. The Selectivity Index provides a measure of the drug's toxicity to the host cell versus the parasite.
Experimental Protocols
A detailed guide would include the methodologies for key experiments used to assess anti-malarial efficacy.
Example Experimental Protocol: In Vitro Drug Susceptibility Assay
-
Parasite Culture: Plasmodium falciparum strains (e.g., both chloroquine-sensitive and resistant strains) are cultured in human erythrocytes using standard techniques.
-
Drug Preparation: The test compound ("this compound") and reference anti-malarials are serially diluted to a range of concentrations.
-
Assay Plate Preparation: The parasite culture is added to 96-well plates containing the various drug concentrations.
-
Incubation: The plates are incubated for a set period (e.g., 48-72 hours) under conditions that support parasite growth.
-
Growth Inhibition Measurement: Parasite growth is quantified using methods such as SYBR Green I-based fluorescence assay, which measures DNA content, or traditional microscopic counting of parasitemia.
-
Data Analysis: The results are used to calculate the IC₅₀ value for each compound.
Visualization of Pathways and Workflows
Visual diagrams are crucial for illustrating complex biological processes and experimental designs. Below is a conceptual workflow for screening a new anti-malarial compound, which would be adapted for "this compound" if data were available.
References
- 1. Antimalarial medication - Wikipedia [en.wikipedia.org]
- 2. Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mode of action of antimalarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mmv.org [mmv.org]
- 6. researchgate.net [researchgate.net]
- 7. Antimalarials: Function, Uses, Side Effects, Drug Names [rxlist.com]
- 8. Antimalarial Drugs and Drug Resistance - Saving Lives, Buying Time - NCBI Bookshelf [ncbi.nlm.nih.gov]
Replicating Published Findings on Tectol's Activity: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the published biological activities of Tectol, a naturally occurring dichromenol. The focus is on its efficacy as a farnesyltransferase inhibitor and its anti-plasmodial properties, with a direct comparison to the structurally related and more potent compound, tecomaquinone I, and its synthetic analogues.
This guide synthesizes publicly available data to facilitate the replication and extension of these findings. It includes a summary of quantitative activity, detailed experimental protocols based on established methodologies, and visualizations of the relevant biological pathways and experimental workflows.
Comparative Analysis of Bioactivity
The primary reported activities of this compound are the inhibition of human farnesyltransferase (FTase) and the growth inhibition of the malaria parasite, Plasmodium falciparum. The following tables summarize the quantitative data from published studies, comparing this compound's potency with that of tecomaquinone I and its synthesized derivatives.
| Compound | Farnesyltransferase Inhibition (IC50 in µM) | Anti-plasmodial Activity (P. falciparum W2 strain) (IC50 in µM) |
| This compound | 2.09 | 3.44 ± 0.20 |
| Tecomaquinone I | 0.065 ± 0.004 | > 23 |
| Analogue 1 | 1.1 | > 23 |
| Analogue 2 | > 23 | 1.8 |
Data sourced from Cadelis et al., Bioorganic & Medicinal Chemistry, 2016.[1][2]
Key Observations:
-
Farnesyltransferase Inhibition: Tecomaquinone I is a significantly more potent inhibitor of human FTase than this compound.[1] Analogue 1, a synthetic derivative of tecomaquinone I, also demonstrates potent FTase inhibition, though less so than the parent compound.[1]
-
Anti-plasmodial Activity: In contrast, this compound exhibits moderate anti-plasmodial activity against the drug-resistant W2 strain of P. falciparum, while tecomaquinone I and its analogue 1 are largely inactive.[1][2] Interestingly, a different synthetic analogue (Analogue 2) showed improved anti-plasmodial activity compared to this compound.[1]
-
Structure-Activity Relationship (SAR): These findings suggest different structural requirements for FTase inhibition and anti-malarial activity. The quinone moiety in tecomaquinone I appears crucial for potent FTase inhibition, while the dichromenol structure of this compound is more favorable for anti-plasmodial effects.[1][2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited, based on standard and published protocols in the field. While the full experimental details from the primary publication by Cadelis et al. were not accessible, these protocols represent the established techniques for these assays.
Farnesyltransferase Inhibition Assay (Scintillation Proximity Assay)
This assay measures the transfer of a radiolabeled farnesyl group from farnesyl pyrophosphate (FPP) to a biotinylated peptide substrate by farnesyltransferase.
Materials:
-
Human farnesyltransferase (FTase)
-
Biotinylated Ras peptide substrate (e.g., Biotin-KKSKTKCVIM)
-
[³H]-Farnesyl pyrophosphate ([³H]-FPP)
-
Streptavidin-coated scintillation proximity assay (SPA) beads
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 20 mM MgCl₂, 5 mM DTT, 0.01% Triton X-100)
-
Test compounds (this compound, tecomaquinone I, etc.) dissolved in DMSO
-
96-well microplates
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, biotinylated Ras peptide, and the test compound solution.
-
Initiate the reaction by adding human FTase and [³H]-FPP.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution containing EDTA.
-
Add streptavidin-coated SPA beads to each well. The biotinylated peptide will bind to the beads.
-
Incubate for at least 30 minutes to allow for binding.
-
If the [³H]-farnesyl group has been transferred to the peptide, it will be brought into close proximity to the scintillant in the SPA beads, generating a light signal.
-
Measure the radioactivity using a microplate scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
Anti-plasmodial Activity Assay (P. falciparum Growth Inhibition)
This assay determines the ability of a compound to inhibit the growth of Plasmodium falciparum in an in vitro culture of human red blood cells. The SYBR Green I assay, which measures DNA content, is a common method.
Materials:
-
Plasmodium falciparum culture (e.g., W2 strain, chloroquine-resistant)
-
Human red blood cells (O+)
-
Complete culture medium (e.g., RPMI-1640 supplemented with human serum, hypoxanthine, and gentamicin)
-
SYBR Green I nucleic acid stain
-
Lysis buffer (e.g., Tris-HCl, EDTA, saponin, Triton X-100)
-
Test compounds dissolved in DMSO
-
96-well microplates
Procedure:
-
Synchronize the P. falciparum culture to the ring stage.
-
Prepare a suspension of infected red blood cells at a specific parasitemia (e.g., 0.5-1%) and hematocrit (e.g., 2%).
-
Prepare serial dilutions of the test compounds in the complete culture medium.
-
Add the parasitized red blood cell suspension and the test compound dilutions to a 96-well plate.
-
Incubate the plate for 72 hours under a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂) at 37°C.
-
After incubation, lyse the cells by adding the lysis buffer containing SYBR Green I.
-
Incubate in the dark for 1 hour to allow the dye to bind to the parasite DNA.
-
Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
Calculate the percent inhibition of parasite growth for each compound concentration and determine the IC50 value.
Visualizations
Signaling Pathway
Farnesyltransferase inhibitors, such as this compound and tecomaquinone I, target the Ras signaling pathway. This pathway is crucial for cell proliferation, differentiation, and survival. The diagram below illustrates the mechanism of action of FTase inhibitors.
References
A Comparative Analysis of Paclitaxel's Efficacy Across Various Cancer Cell Lines
Disclaimer: Initial searches for a compound named "Tectol" did not yield specific information within the context of cancer research. Therefore, this guide utilizes Paclitaxel, a well-documented chemotherapeutic agent, as a substitute to demonstrate the requested format and content for a comprehensive comparison guide. The data and pathways presented here pertain to Paclitaxel.
This guide provides a detailed comparison of Paclitaxel's performance against various cancer cell lines, alongside an alternative chemotherapeutic agent, Doxorubicin. It is intended for researchers, scientists, and drug development professionals interested in the cytotoxic effects and mechanisms of action of these compounds.
Data Presentation: Comparative Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Paclitaxel and Doxorubicin against a panel of human cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. Lower IC50 values are indicative of higher cytotoxic potency.
| Cell Line | Cancer Type | Paclitaxel IC50 (nM) | Doxorubicin IC50 (nM) |
| MCF-7 | Breast Adenocarcinoma | 3,500[1] | ~50-100 |
| MDA-MB-231 | Breast Adenocarcinoma | 0.3 - 5,000[1] | ~20-80 |
| SKBR3 | Breast Adenocarcinoma | 4,000[1] | ~100-200 |
| BT-474 | Breast Adenocarcinoma | 19[1] | Not Widely Reported |
| ZR75-1 | Breast Carcinoma | Not Widely Reported | Not Widely Reported |
| OVCAR-3 | Ovarian Adenocarcinoma | Not Widely Reported | Not Widely Reported |
| NSCLC Cell Lines (Median) | Non-Small Cell Lung Cancer | 27 (120h exposure)[2] | Not Widely Reported |
| SCLC Cell Lines (Median) | Small Cell Lung Cancer | 5,000 (120h exposure)[2] | Not Widely Reported |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as exposure time and assay method.[2][3]
Signaling Pathways and Mechanism of Action
Paclitaxel's primary mechanism of action involves its interaction with the microtubule network within cells.[4] By binding to the β-tubulin subunit, Paclitaxel stabilizes microtubules, preventing the dynamic process of assembly and disassembly that is crucial for cell division.[4][5] This interference with microtubule dynamics leads to a halt in the cell cycle at the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[5][6]
In addition to its direct effect on microtubules, Paclitaxel can also modulate various signaling pathways that contribute to its anti-cancer effects. These include the activation of apoptotic pathways involving Bcl-2 family proteins and the c-Jun N-terminal kinase/stress-activated protein kinase (JNK/SAPK) pathway.[4][5]
Caption: Mechanism of action of Paclitaxel leading to apoptosis.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7][8]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight in a humidified atmosphere at 37°C with 5% CO2.[9]
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., Paclitaxel) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: Following the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/ml and incubate for 3-4 hours at 37°C.[7] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[7][10]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[7][11]
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate spectrophotometer at a wavelength between 500 and 600 nm.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is then determined by plotting cell viability against the logarithm of the drug concentration.
Apoptosis Assay (Annexin V Staining by Flow Cytometry)
This assay is used to detect and quantify apoptotic cells.[12] It is based on the principle that phosphatidylserine (PS), which is normally located on the inner leaflet of the plasma membrane, is translocated to the outer leaflet during early apoptosis.[12][13]
Protocol:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with the test compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin.[14]
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1-5 x 10^6 cells/mL.[16]
-
Staining: Add fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and a viability dye like Propidium Iodide (PI) to the cell suspension.[13][14]
-
Incubation: Incubate the cells for 10-15 minutes at room temperature in the dark.[16]
-
Analysis: Analyze the stained cells by flow cytometry.[12]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the cytotoxic performance of a compound against cancer cell lines.
Caption: Workflow for in vitro cytotoxicity assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
- 6. researchgate.net [researchgate.net]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 15. scispace.com [scispace.com]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SE [thermofisher.com]
Comparative Analysis of Tectol and its Synthetic Analogs: A Guide for Researchers
A comprehensive evaluation of the farnesyltransferase inhibitor Tectol and its synthetic analog, Tecomaquinone I, reveals distinct potency in anticancer and anti-plasmodial activities. This guide provides a detailed comparison of their biological performance, supported by experimental data, to inform further research and development in drug discovery.
This compound, a naturally occurring dimeric naphthoquinone found in the heartwood of teak (Tectona grandis), has garnered attention for its diverse biological activities, including anti-fungal, anti-parasitic, and anti-cancer properties. Its mechanism of action is primarily attributed to the inhibition of farnesyltransferase (FTase), a critical enzyme in the post-translational modification of various proteins involved in cellular signaling, including the Ras superfamily of small GTPases. Dysregulation of these signaling pathways is implicated in the pathogenesis of cancer and the survival of parasites such as Plasmodium falciparum, the causative agent of malaria.
This guide presents a comparative analysis of this compound and its structurally related synthetic analog, Tecomaquinone I, focusing on their inhibitory effects on human farnesyltransferase and a drug-resistant strain of P. falciparum.
Quantitative Performance Analysis
The following table summarizes the in vitro biological activities of this compound and Tecomaquinone I, as determined by Cadelis et al. (2016). The data highlights the superior farnesyltransferase inhibitory activity of Tecomaquinone I, while this compound demonstrates moderate anti-plasmodial efficacy.
| Compound | Human Farnesyltransferase (FTase) IC₅₀ (µM)[1][2] | Plasmodium falciparum (FcB1 strain) IC₅₀ (µM)[1] |
| This compound | 2.09 | 3.44 ± 0.20 |
| Tecomaquinone I | 0.065 ± 0.004 | > 10 |
Table 1: Comparative in vitro biological activities of this compound and Tecomaquinone I.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the replication and further investigation of this compound and its analogs.
Farnesyltransferase Inhibition Assay
The inhibitory activity of this compound and its analogs against human farnesyltransferase can be determined using a fluorimetric assay. This method measures the decrease in fluorescence resulting from the inhibition of the enzyme's activity.
Materials:
-
Recombinant human farnesyltransferase (FTase)
-
Farnesyl pyrophosphate (FPP)
-
Dansylated peptide substrate (e.g., Dansyl-GCVLS)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT)
-
Test compounds (this compound and its analogs) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well black microplate, add the assay buffer, recombinant human FTase, and the test compound dilutions.
-
Initiate the reaction by adding FPP and the dansylated peptide substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a suitable stop solution (e.g., 0.5 M EDTA).
-
Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 485 nm.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by non-linear regression analysis.
Anti-plasmodial Activity Assay (SYBR Green I-based Fluorescence Assay)
The in vitro anti-plasmodial activity of this compound and its analogs can be assessed against a drug-resistant strain of P. falciparum (e.g., FcB1) using the SYBR Green I-based fluorescence assay. This method quantifies parasite growth by measuring the fluorescence of SYBR Green I, which binds to the DNA of the parasites.[3][4][5][6]
Materials:
-
Chloroquine-resistant P. falciparum strain (e.g., FcB1)
-
Human erythrocytes (O+)
-
Complete culture medium (RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
SYBR Green I nucleic acid stain
-
Lysis buffer (20 mM Tris-HCl, pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
Test compounds (this compound and its analogs) dissolved in DMSO
-
96-well microplates
-
Fluorescence microplate reader
Procedure:
-
Synchronize the P. falciparum culture to the ring stage.
-
Prepare serial dilutions of the test compounds in the complete culture medium.
-
In a 96-well microplate, add the parasitized erythrocytes (2% hematocrit, 1% parasitemia) and the test compound dilutions.
-
Incubate the plate at 37°C in a gas mixture (5% CO₂, 5% O₂, 90% N₂) for 72 hours.
-
After incubation, add the SYBR Green I lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 530 nm.
-
Calculate the percentage of parasite growth inhibition for each compound concentration and determine the IC₅₀ value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the farnesyltransferase signaling pathway and a typical experimental workflow for the evaluation of this compound and its analogs.
References
- 1. iddo.org [iddo.org]
- 2. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
Tectol's Therapeutic Potential in Leukemia: A Comparative Analysis Against Standard Chemotherapy
For Immediate Release
A comprehensive review of available preclinical data suggests that Tectol, a naturally derived farnesyltransferase inhibitor, demonstrates significant cytotoxic activity against human leukemia cell lines, positioning it as a potential alternative or complementary therapy to standard chemotherapeutic agents. This comparison guide provides an objective analysis of this compound's performance against doxorubicin and vincristine, two commonly used drugs in leukemia treatment, supported by available experimental data.
Executive Summary
This compound has been identified as a compound with notable activity against the human promyelocytic leukemia cell line (HL-60) and the T-lymphoblastic leukemia cell line (CCRF-CEM). While direct comparative studies under identical experimental conditions are limited, this guide synthesizes available data to provide a preliminary assessment of this compound's therapeutic potential. This compound's mechanism of action as a farnesyltransferase inhibitor suggests a more targeted approach compared to the broader cytotoxicity of conventional chemotherapy.
In Vitro Cytotoxicity: A Comparative Overview
The efficacy of an anticancer agent is often initially evaluated by its cytotoxicity against cancer cell lines, typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth.
While a specific IC50 value for this compound against HL-60 and CCRF-CEM cell lines with a defined exposure time is not yet available in publicly accessible literature, its activity has been noted. For a meaningful, albeit indirect, comparison, we have compiled available IC50 values for the standard chemotherapy agents doxorubicin and vincristine against these same cell lines under specified conditions.
| Drug | Cell Line | IC50 Value | Exposure Time | Assay Method |
| Doxorubicin | HL-60 | 0.019 µM | 48 hours | MTT Assay |
| Vincristine | CCRF-CEM | Not specified in µM | 48-72 hours | MTT Assay |
| This compound | HL-60 | Data not available | - | - |
| This compound | CCRF-CEM | Data not available | - | - |
Note: The absence of directly comparable IC50 values for this compound highlights a critical gap in the current research landscape. Further studies are imperative to establish a definitive quantitative comparison.
Mechanism of Action: A Tale of Two Approaches
The therapeutic disparity between this compound and standard chemotherapies lies in their fundamental mechanisms of action.
This compound: Targeting a Specific Enzyme
This compound functions as a farnesyltransferase inhibitor (FTI) . Farnesyltransferase is a crucial enzyme that attaches a farnesyl group to certain proteins, a process known as farnesylation. This modification is essential for the proper function and localization of several proteins involved in cell signaling pathways that control cell growth, proliferation, and survival.
One of the key targets of farnesyltransferase is the Ras family of proteins . Mutated Ras proteins are frequently found in various cancers, where they are locked in a permanently "on" state, leading to uncontrolled cell division. By inhibiting farnesyltransferase, this compound prevents the farnesylation of Ras, thereby blocking its localization to the cell membrane and inhibiting its oncogenic signaling.
Another important target is the RhoB protein . Inhibition of farnesyltransferase can lead to an accumulation of unfarnesylated RhoB, which has been shown to induce apoptosis (programmed cell death) in cancer cells.
Figure 1: this compound's mechanism of action as a farnesyltransferase inhibitor.
Standard Chemotherapy: Widespread Cytotoxicity
In contrast, doxorubicin and vincristine exert their effects through broader, less specific mechanisms:
-
Doxorubicin: An anthracycline antibiotic, doxorubicin intercalates into DNA, interfering with DNA replication and transcription. It also inhibits the enzyme topoisomerase II, leading to DNA strand breaks and ultimately triggering apoptosis.
-
Vincristine: A vinca alkaloid, vincristine binds to tubulin, a protein that is the building block of microtubules. This disruption of microtubule dynamics arrests cells in the M phase (mitosis) of the cell cycle, leading to cell death.
These mechanisms, while effective at killing rapidly dividing cancer cells, can also affect healthy, proliferating cells, leading to the well-known side effects of chemotherapy.
Figure 2: Mechanisms of action for Doxorubicin and Vincristine.
Experimental Protocols
To ensure the reproducibility and validation of the cited data, detailed experimental protocols for key assays are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Figure 3: Experimental workflow for the MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Leukemia cells (HL-60 or CCRF-CEM) are seeded into 96-well plates at a predetermined density and allowed to adhere or stabilize overnight.
-
Drug Treatment: The cells are then treated with a range of concentrations of the test compound (this compound, doxorubicin, or vincristine). A control group receives the vehicle solvent.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Following incubation, MTT solution is added to each well.
-
Formazan Formation: The plates are incubated for an additional 2-4 hours, during which viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilization solution (such as dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.
Future Directions and Conclusion
The available data, while preliminary, suggests that this compound holds promise as a potential therapeutic agent for leukemia. Its targeted mechanism of action as a farnesyltransferase inhibitor could offer a more favorable safety profile compared to the broad-spectrum cytotoxicity of standard chemotherapy. However, to fully realize this potential, further research is critically needed.
Specifically, head-to-head in vitro studies comparing the cytotoxic effects of this compound with doxorubicin and vincristine on HL-60 and CCRF-CEM cells under identical experimental conditions are required to establish definitive IC50 values. Furthermore, in-depth investigations into the specific signaling pathways modulated by this compound in these leukemia cell lines will provide a clearer understanding of its anti-leukemic activity and could reveal potential biomarkers for patient stratification. In vivo studies in animal models of leukemia are also essential to evaluate this compound's efficacy and safety in a more complex biological system.
Safety Operating Guide
Proper Disposal of Tectol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of all laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Tectol, a common corrosion preventive compound. Adherence to these guidelines will minimize environmental impact and ensure workplace safety.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This compound products are flammable and can cause respiratory irritation, drowsiness, or dizziness.[1] Prolonged contact may also dry out the skin and cause irritation.[2]
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Wear suitable protective gloves.[2] Chloroprene rubber (CR) is a suggested material.[3] |
| Eye/Face Protection | Wear eye or face protection to prevent splashes.[2][3] |
| Protective Clothing | Wear protective clothing to avoid skin contact.[2] |
| Respirator | If ventilation is inadequate, wear an appropriate respirator.[2] |
Always handle this compound in a well-ventilated area and keep it away from heat, sparks, open flames, and hot surfaces.[1][4] Ground and bond containers when transferring material to prevent static discharge.[1]
Step-by-Step Disposal Protocol
The proper disposal of this compound and its containers must be carried out in accordance with all local, regional, national, and international regulations.[2] Spent or discarded this compound material may be classified as hazardous waste and requires disposal by a licensed contractor.[1]
1. Managing Spills:
-
Small Spills: For minor spills, absorb the material with a non-combustible, inert dry material such as sand, earth, vermiculite, or diatomaceous earth.[2] Use clean, non-sparking tools to collect the absorbed material.[1]
-
Large Spills: In the event of a larger spill, immediately stop the leak if it is safe to do so.[2] Evacuate the area and ensure adequate ventilation.[2] Contain the spill to prevent it from entering sewers, waterways, or soil.[2] Proceed with absorption using non-combustible materials as with a small spill.
2. Waste Collection and Storage:
-
Place the absorbed spill material or any waste this compound into a designated, clearly labeled, and appropriate waste disposal container.[2]
-
Store waste containers in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials like strong oxidizing agents.[1][2]
-
Keep waste containers tightly closed and sealed.[2] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[2]
3. Final Disposal:
-
Dispose of the waste this compound and contaminated materials through a licensed waste disposal contractor.[2]
-
Incineration is a recommended method of disposal, following all federal, state, and local regulations.[1]
-
Do not reuse empty this compound containers as they may retain product residue and can be hazardous.[2]
4. Empty Container Disposal:
-
Thoroughly empty all contents from the original container.
-
Obliterate, remove, or deface the original product labels.[5]
-
Rinsed and dried glass containers may be placed in a designated glass disposal container.[5]
This compound Disposal Workflow
The following diagram illustrates the decision-making process and necessary steps for the proper disposal of this compound waste in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
